Butaverine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
55837-14-4 |
|---|---|
Molecular Formula |
C18H27NO2 |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
butyl 3-phenyl-3-piperidin-1-ylpropanoate |
InChI |
InChI=1S/C18H27NO2/c1-2-3-14-21-18(20)15-17(16-10-6-4-7-11-16)19-12-8-5-9-13-19/h4,6-7,10-11,17H,2-3,5,8-9,12-15H2,1H3 |
InChI Key |
WQDZHQZKJMNOAY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CC(C1=CC=CC=C1)N2CCCCC2 |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Butaverine in Smooth Muscle Relaxation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butaverine is a potent smooth muscle relaxant whose efficacy is rooted in a dual-pronged molecular mechanism. This technical guide delineates the current understanding of this compound's action, focusing on its roles as a phosphodiesterase (PDE) inhibitor and a calcium channel blocker. By elucidating these pathways, we provide a comprehensive resource for researchers engaged in the study of smooth muscle physiology and the development of novel spasmolytic agents. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying signaling cascades.
Introduction
Smooth muscle contraction is a fundamental physiological process, the dysregulation of which contributes to a variety of pathological conditions, including gastrointestinal spasms, biliary colic, and bronchial asthma. The contractile state of smooth muscle cells is primarily governed by the intracellular concentration of free calcium ions (Ca²⁺) and the phosphorylation state of the myosin light chain. Pharmacological interventions aimed at mitigating smooth muscle hypercontractility often target these regulatory pathways.
This compound, a benzylisoquinoline derivative structurally related to papaverine and drotaverine, has demonstrated significant spasmolytic activity.[1][2] Its mechanism of action, while not as extensively documented as its analogues, is understood to involve the modulation of key intracellular signaling molecules and ion channels. This guide provides an in-depth exploration of these mechanisms.
Core Mechanism of Action: A Dual Inhibition Strategy
This compound exerts its smooth muscle relaxant effects through two primary, synergistic mechanisms:
-
Inhibition of Phosphodiesterase 4 (PDE4): this compound acts as a selective inhibitor of phosphodiesterase type 4 (PDE4).[2][3]
-
Blockade of L-type Voltage-Operated Calcium Channels (L-VOCCs): Evidence suggests that this compound also functions as a blocker of L-type voltage-operated calcium channels.[3]
Phosphodiesterase 4 (PDE4) Inhibition
Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby terminating their signaling roles. PDE4 is specific for the hydrolysis of cAMP.
By inhibiting PDE4, this compound prevents the degradation of cAMP, leading to its intracellular accumulation. Elevated cAMP levels in smooth muscle cells activate Protein Kinase A (PKA). PKA, in turn, phosphorylates several downstream targets that promote relaxation, including:
-
Myosin Light Chain Kinase (MLCK): PKA-mediated phosphorylation of MLCK decreases its affinity for the Ca²⁺-calmodulin complex, thereby reducing the phosphorylation of the myosin light chain and inhibiting cross-bridge cycling.
-
Ion Channels: PKA can phosphorylate and modulate the activity of various ion channels, leading to hyperpolarization of the cell membrane and reduced excitability.
-
Calcium Sequestration: PKA can enhance the uptake of Ca²⁺ into the sarcoplasmic reticulum by phosphorylating phospholamban, further reducing cytosolic Ca²⁺ levels.
The signaling pathway for PDE4 inhibition by this compound is illustrated in the diagram below.
L-type Voltage-Operated Calcium Channel (L-VOCC) Blockade
The influx of extracellular Ca²⁺ through L-VOCCs is a critical step in the initiation of smooth muscle contraction. These channels open in response to membrane depolarization, allowing Ca²⁺ to enter the cell and bind to calmodulin. The Ca²⁺-calmodulin complex then activates MLCK, leading to muscle contraction.
This compound directly blocks these L-type calcium channels, thereby inhibiting the influx of extracellular Ca²⁺. This action prevents the initial rise in intracellular calcium that is necessary to trigger the contractile cascade. The effect is a non-competitive antagonism of spasmogens that rely on extracellular calcium influx for their action.
The mechanism of L-VOCC blockade by this compound is depicted in the following diagram.
Quantitative Data
| Parameter | Agent | Value | Assay/Tissue | Reference |
| PDE4 Inhibition (IC₅₀) | Drotaverine | - | Airway Smooth Muscle | |
| L-VOCC Blockade | Drotaverine | Potency higher on KCl-induced contraction vs. histamine/methacholine | Guinea Pig Trachea |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound and similar smooth muscle relaxants.
Isolated Guinea Pig Ileum Assay for Spasmolytic Activity
This ex vivo model is a classical method for assessing the spasmolytic properties of a compound.
Workflow:
Methodology:
-
Tissue Preparation: A guinea pig is sacrificed, and the ileum is isolated. A 2-3 cm segment is cut and cleaned of its contents with Tyrode's solution.
-
Mounting: The ileum segment is mounted in a temperature-controlled organ bath containing Tyrode's solution, continuously bubbled with oxygen, and maintained at 32-33°C.
-
Equilibration: The tissue is allowed to equilibrate for 30-60 minutes under a resting tension of 0.5-1 gram.
-
Contraction Induction: A spasmogen, such as acetylcholine or histamine, is added to the organ bath to induce a stable contraction.
-
Drug Application: this compound is added in a cumulative or non-cumulative manner at increasing concentrations.
-
Data Recording and Analysis: The isometric contractions are recorded using a force-displacement transducer. The percentage inhibition of the spasmogen-induced contraction is calculated for each concentration of this compound to determine its potency (e.g., EC₅₀).
Phosphodiesterase (PDE4) Inhibition Assay
Various methods can be employed to measure PDE4 inhibition. A common approach involves a fluorescence polarization (FP) assay.
Methodology:
-
Reaction Setup: The assay is typically performed in a 96-well plate format. Each well contains purified recombinant PDE4B1 enzyme, a fluorescein-labeled cAMP substrate (cAMP-FAM), and the test compound (this compound) at various concentrations.
-
Enzymatic Reaction: The PDE4B1 enzyme hydrolyzes the cAMP-FAM, freeing the phosphate group.
-
Detection: A specific phosphate-binding agent is added. This agent binds to the free phosphate group of the hydrolyzed substrate, forming a large complex with restricted movement, which results in a high fluorescence polarization signal.
-
Data Analysis: The FP signal is proportional to the PDE4B1 activity. The inhibitory effect of this compound is determined by measuring the decrease in the FP signal. The IC₅₀ value is then calculated.
L-type Voltage-Operated Calcium Channel (L-VOCC) Blockade Assay
A cell-based assay using a fluorescent calcium indicator can be used to assess L-VOCC blockade.
Methodology:
-
Cell Culture: A cell line expressing L-type calcium channels (e.g., HEK293 cells stably transfected with the α1C, α2δ, and β2a subunits) is used.
-
Loading with Calcium Indicator: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Depolarization: The cells are depolarized by adding a high concentration of potassium chloride (KCl) to the extracellular solution. This opens the L-VOCCs, leading to an influx of Ca²⁺ and an increase in fluorescence.
-
Drug Application: this compound is pre-incubated with the cells at various concentrations before depolarization.
-
Data Measurement and Analysis: The fluorescence intensity is measured using a plate reader. The inhibitory effect of this compound on the KCl-induced calcium influx is quantified, and the EC₅₀ value is determined.
Measurement of Intracellular cAMP Levels
Enzyme immunoassays (EIA) or Förster resonance energy transfer (FRET)-based biosensors are common methods for quantifying intracellular cAMP.
Methodology (EIA):
-
Cell Treatment: Smooth muscle cells are treated with this compound for a specified period.
-
Cell Lysis: The cells are lysed to release the intracellular contents.
-
Immunoassay: The cell lysate is added to a microplate pre-coated with a cAMP-specific antibody. A known amount of labeled cAMP (e.g., HRP-conjugated) is also added.
-
Competition: The endogenous cAMP from the cell lysate and the labeled cAMP compete for binding to the antibody.
-
Detection: After a washing step, a substrate for the enzyme label is added, and the resulting signal is measured. The signal is inversely proportional to the amount of cAMP in the sample.
-
Quantification: A standard curve is generated using known concentrations of cAMP to quantify the levels in the cell samples.
Structure-Activity Relationship (SAR)
While specific SAR studies for this compound are not extensively published, the chemical structure of this compound, with its substituted isoquinoline and ester moieties, is crucial for its activity. Analogues of the related compound papaverine have been studied, revealing that hydrophobicity and steric factors play a significant role in their PDE inhibitory activity. Further research into the synthesis and biological evaluation of this compound analogues could provide more precise insights into the pharmacophore responsible for its dual-action mechanism.
Conclusion
This compound's mechanism of action in smooth muscle is characterized by a dual inhibitory effect on phosphodiesterase 4 and L-type voltage-operated calcium channels. This multifaceted approach leads to an increase in intracellular cAMP and a decrease in intracellular Ca²⁺, both of which contribute to smooth muscle relaxation. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound and other novel spasmolytic agents. A deeper understanding of its quantitative pharmacology and structure-activity relationships will be instrumental in optimizing its therapeutic applications and in the design of next-generation smooth muscle relaxants.
References
Pharmacological Profile of Butaverine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butaverine hydrochloride is a smooth muscle relaxant belonging to the benzylisoquinoline class of compounds. While specific research on this compound hydrochloride is limited, its pharmacological profile can be largely understood through the extensive studies of its structural and functional analogs, Drotaverine and Papaverine. This technical guide provides an in-depth overview of the core pharmacological characteristics of this compound hydrochloride, drawing upon comparative data from its better-studied counterparts. The primary mechanism of action involves the inhibition of phosphodiesterase-4 (PDE4) and a potential blockade of L-type calcium channels, leading to smooth muscle relaxation. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways and experimental workflows.
Introduction
This compound hydrochloride is a synthetic antispasmodic agent. As a member of the benzylisoquinoline family, it shares a core structural motif with well-known smooth muscle relaxants like Papaverine and Drotaverine. These agents are clinically utilized for their ability to alleviate spasms in various smooth muscle tissues, including those of the gastrointestinal and genitourinary tracts. The therapeutic effects of these compounds are primarily attributed to their ability to increase intracellular levels of cyclic adenosine monophosphate (cAMP) and modulate intracellular calcium concentrations. This guide aims to provide a comprehensive technical overview of the pharmacological profile of this compound hydrochloride, with a focus on its mechanism of action, pharmacokinetics, and pharmacodynamics, contextualized with data from its analogs.
Mechanism of Action
The spasmolytic effect of this compound hydrochloride is believed to be multifactorial, primarily involving the inhibition of phosphodiesterase (PDE) enzymes and the blockade of voltage-gated calcium channels.
Phosphodiesterase (PDE) Inhibition
This compound hydrochloride, like its analog Drotaverine, is thought to be a selective inhibitor of phosphodiesterase-4 (PDE4).[1][2] PDE4 is an enzyme responsible for the hydrolysis of cAMP, a crucial second messenger in smooth muscle relaxation.[3] Inhibition of PDE4 leads to an accumulation of intracellular cAMP.[3] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates Myosin Light Chain Kinase (MLCK).[3] The inactivation of MLCK prevents the phosphorylation of myosin light chains, a critical step for the interaction of actin and myosin filaments required for muscle contraction. This cascade of events ultimately results in smooth muscle relaxation.
Signaling pathway of this compound hydrochloride via PDE4 inhibition.
Calcium Channel Blockade
In addition to PDE inhibition, this compound hydrochloride may also exert its effects through the blockade of L-type voltage-gated calcium channels. The influx of extracellular calcium is a primary trigger for smooth muscle contraction. By blocking these channels, this compound would reduce the intracellular concentration of free calcium ions, thereby preventing the activation of calmodulin and subsequently MLCK, leading to muscle relaxation. This dual mechanism of action, combining an increase in cAMP with a decrease in intracellular calcium, would result in a potent and synergistic spasmolytic effect.
References
The Structure-Activity Relationship of Butaverine: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Papaverine-like Antispasmodic
Introduction
Butaverine is a smooth muscle relaxant belonging to the same pharmacological class as papaverine. It is utilized for its antispasmodic properties, alleviating conditions characterized by smooth muscle contractions. Understanding the structure-activity relationship (SAR) of this compound is crucial for the rational design of novel analogs with improved potency, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the presumed SAR of this compound, based on its structural similarity to papaverine and the established mechanisms of action for this class of compounds. The primary mechanisms of action for papaverine-like antispasmodics are understood to be the inhibition of phosphodiesterases (PDEs) and the blockade of calcium channels.[1][2]
Core Structure and Pharmacophore
The chemical structure of this compound, butyl 3-phenyl-3-(1-piperidyl)propionate, reveals a core pharmacophore essential for its antispasmodic activity. This pharmacophore consists of a substituted aromatic ring, a spacer, and a tertiary amine.
PubChem CID: 189889 Molecular Formula: C18H27NO2[3]
Quantitative Data Summary
Direct quantitative structure-activity relationship (SAR) studies for a series of this compound analogs are not extensively available in the public domain. However, based on the known pharmacology of papaverine and other related antispasmodics, a hypothetical SAR can be inferred. The following table illustrates the type of quantitative data that would be generated in such a study, with hypothetical values to demonstrate the principles of SAR analysis for this class of compounds.
| Compound | Modification | R1 (Ester Alkyl Chain) | R2 (Aromatic Ring) | IC50 (µM) - PDE Inhibition | IC50 (µM) - Ca2+ Channel Blockade | Antispasmodic Potency (EC50, µM) |
| This compound | - | Butyl | Phenyl | Hypothetical Value: 15 | Hypothetical Value: 25 | Hypothetical Value: 10 |
| Analog 1 | Shorter Ester Chain | Ethyl | Phenyl | Hypothetical Value: 25 | Hypothetical Value: 40 | Hypothetical Value: 18 |
| Analog 2 | Longer Ester Chain | Hexyl | Phenyl | Hypothetical Value: 10 | Hypothetical Value: 20 | Hypothetical Value: 8 |
| Analog 3 | Aromatic Substitution | Butyl | 4-Methoxyphenyl | Hypothetical Value: 8 | Hypothetical Value: 15 | Hypothetical Value: 5 |
| Analog 4 | Modified Amine | Butyl | Phenyl (Pyrrolidine) | Hypothetical Value: 30 | Hypothetical Value: 50 | Hypothetical Value: 25 |
Note: The values presented in this table are hypothetical and for illustrative purposes only. They are intended to demonstrate the expected trends in a typical SAR study for this compound class.
Inferred Structure-Activity Relationships
Based on the general principles of medicinal chemistry and the pharmacology of related compounds, the following SAR can be proposed for this compound and its analogs:
-
The Ester Group: The length and bulk of the alkyl chain in the ester moiety (R1) are likely to influence the lipophilicity of the molecule. An optimal length may be required for efficient membrane penetration and interaction with the target proteins. Both shorter and excessively long chains may lead to decreased activity.
-
The Aromatic Ring: Substitution on the phenyl ring (R2) can significantly impact potency. Electron-donating groups, such as methoxy groups found in papaverine, are known to enhance activity. The position of these substituents is also critical.
-
The Tertiary Amine: The nature of the tertiary amine is crucial for the basicity of the molecule and its ability to form ionic interactions with the target. The piperidine ring in this compound is a common feature in many pharmacologically active compounds and is likely important for its activity. Modifications to this ring system would be expected to alter the pharmacological profile.
Signaling Pathways and Mechanism of Action
The antispasmodic effect of this compound is likely mediated through two primary signaling pathways: inhibition of phosphodiesterases and blockade of voltage-gated calcium channels.
Phosphodiesterase (PDE) Inhibition Pathway
This compound, like papaverine, is presumed to be a non-selective PDE inhibitor.[1] By inhibiting PDEs, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The resulting increase in intracellular cAMP and cGMP levels leads to the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively. These kinases then phosphorylate various downstream targets, ultimately leading to a decrease in intracellular calcium concentration and smooth muscle relaxation.[4]
Caption: this compound's PDE Inhibition Pathway.
Calcium Channel Blockade Pathway
This compound is also expected to act as a calcium channel blocker. It likely inhibits the influx of extracellular calcium into smooth muscle cells through L-type voltage-gated calcium channels. By blocking these channels, this compound reduces the intracellular calcium concentration available for the calmodulin-myosin light chain kinase (MLCK) pathway, which is essential for muscle contraction. This leads to vasodilation and smooth muscle relaxation.
Caption: this compound's Calcium Channel Blockade Pathway.
Experimental Protocols
The following are detailed methodologies for key experiments that would be cited in a comprehensive SAR study of this compound.
In Vitro Antispasmodic Activity Assay
This assay is used to determine the functional potency of this compound and its analogs in relaxing smooth muscle tissue.
-
Tissue Preparation: An isolated segment of guinea pig ileum is suspended in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O2 and 5% CO2.
-
Contraction Induction: The tissue is pre-contracted with a spasmogen such as acetylcholine or histamine to induce a stable contractile response.
-
Drug Administration: Cumulative concentrations of this compound or its analogs are added to the organ bath.
-
Data Acquisition: The relaxation of the smooth muscle is measured isometrically using a force-displacement transducer connected to a data acquisition system.
-
Data Analysis: The concentration-response curves are plotted, and the EC50 values (the concentration of the compound that produces 50% of the maximal relaxation) are calculated.
Caption: Workflow for In Vitro Antispasmodic Assay.
Phosphodiesterase (PDE) Inhibition Assay
This biochemical assay quantifies the ability of this compound and its analogs to inhibit PDE enzymes.
-
Enzyme and Substrate Preparation: Purified PDE enzyme is incubated with a fluorescently or radioactively labeled cyclic nucleotide substrate (cAMP or cGMP).
-
Inhibitor Addition: Various concentrations of this compound or its analogs are added to the reaction mixture.
-
Incubation: The reaction is allowed to proceed for a defined period at an optimal temperature (e.g., 30°C).
-
Reaction Termination: The enzymatic reaction is stopped, often by the addition of a PDE inhibitor like IBMX or by heat inactivation.
-
Product Quantification: The amount of hydrolyzed substrate (e.g., AMP or GMP) is quantified using methods such as scintillation counting for radiolabeled substrates or fluorescence/luminescence detection for fluorescent substrates.
-
Data Analysis: The percentage of PDE inhibition is calculated for each concentration of the test compound, and the IC50 value (the concentration that inhibits 50% of the enzyme activity) is determined.
Calcium Channel Blockade Assay
This assay assesses the ability of this compound and its analogs to block calcium influx through voltage-gated calcium channels.
-
Cell Culture: A suitable cell line expressing L-type calcium channels (e.g., vascular smooth muscle cells or a recombinant cell line) is cultured.
-
Cell Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Depolarization: The cells are depolarized with a high concentration of potassium chloride (KCl) to open the voltage-gated calcium channels, leading to an influx of calcium and an increase in fluorescence.
-
Inhibitor Treatment: The cells are pre-incubated with various concentrations of this compound or its analogs before depolarization.
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured using a fluorescence plate reader or a fluorescence microscope.
-
Data Analysis: The inhibitory effect of the compounds on the KCl-induced calcium influx is quantified, and IC50 values are calculated.
Conclusion
While specific, detailed structure-activity relationship studies on this compound are not widely published, its structural similarity to papaverine allows for a strong inference of its mechanism of action and potential SAR. This compound likely exerts its antispasmodic effects through a dual mechanism of phosphodiesterase inhibition and calcium channel blockade. The core pharmacophore of a substituted aromatic ring, a spacer, and a tertiary amine is essential for its activity. Future research should focus on the synthesis and pharmacological evaluation of a focused library of this compound analogs to precisely elucidate its SAR. This will enable the optimization of its pharmacological properties and the development of novel, more effective antispasmodic agents. The experimental protocols detailed in this guide provide a robust framework for such investigations.
References
An In-depth Technical Guide to the Discovery and Synthesis of Butaverine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butaverine, a smooth muscle relaxant, presents a compelling scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological profile of this compound and its derivatives. While specific details regarding the initial discovery and the synthesis of a wide range of derivatives remain limited in publicly accessible literature, this document consolidates the available information on its synthesis, mechanism of action, and the potential for future drug development. Particular emphasis is placed on the likely synthetic route via the Mannich reaction and its dual mechanism of action involving calcium channel blockade and phosphodiesterase inhibition. This guide aims to serve as a foundational resource for researchers engaged in the exploration of this compound derivatives for various therapeutic applications.
Introduction
This compound, chemically known as butyl 3-phenyl-3-(piperidin-1-yl)propanoate, is recognized for its activity as a smooth muscle relaxant. Its therapeutic potential lies in its ability to alleviate conditions characterized by smooth muscle spasms. The development of derivatives of this compound could lead to compounds with enhanced potency, selectivity, and pharmacokinetic profiles, opening up new avenues for treating a variety of disorders.
Synthesis of this compound
The synthesis of this compound, a β-amino ester, is most likely achieved through a Mannich reaction. This classical organic reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, by formaldehyde and a primary or secondary amine. In the case of this compound, the reaction would involve a ketone, an aldehyde, and a secondary amine.
Proposed Experimental Protocol: Mannich Reaction for this compound Synthesis
Reactants:
-
An appropriate ketone (e.g., a propiophenone derivative)
-
Benzaldehyde
-
Piperidine
-
An acidic or basic catalyst
-
An appropriate solvent (e.g., ethanol, methanol)
General Procedure:
-
Iminium Ion Formation: In the first step, benzaldehyde and piperidine react to form an iminium ion. This reaction is typically catalyzed by either an acid or a base.
-
Enolization: The ketone undergoes enolization to form an enol or enolate.
-
Nucleophilic Addition: The enol/enolate acts as a nucleophile and attacks the iminium ion.
-
Esterification: The resulting β-amino ketone can then be esterified with butanol under acidic conditions to yield this compound.
Visualizing the Synthesis Workflow:
Caption: Proposed workflow for the synthesis of this compound via a Mannich reaction.
Discovery and Synthesis of this compound Derivatives
There is a notable absence of publicly available scientific literature detailing the discovery and synthesis of a broad range of this compound derivatives. This suggests that much of the research in this area may be proprietary or in early stages of development. The synthesis of derivatives would likely involve modifications to the core this compound structure, including:
-
Substitution on the phenyl ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) to probe structure-activity relationships (SAR).
-
Modification of the piperidine ring: Altering the heterocyclic amine component to investigate the impact on receptor binding and selectivity.
-
Variation of the butyl ester chain: Changing the length and branching of the ester group to modulate pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).
Pharmacological Profile and Mechanism of Action
This compound's primary pharmacological effect is the relaxation of smooth muscle. This action is believed to be mediated through a dual mechanism involving the blockade of calcium channels and the inhibition of phosphodiesterase (PDE) enzymes.
Calcium Channel Blockade
Calcium channel blockers (CCBs) inhibit the influx of calcium ions (Ca2+) into smooth muscle cells.[1] This reduction in intracellular calcium concentration leads to muscle relaxation and vasodilation.[2][3] By acting on L-type calcium channels, this compound likely reduces the contractile tone of smooth muscles in various organ systems, including the gastrointestinal tract, blood vessels, and respiratory tract.[2]
Phosphodiesterase Inhibition
Phosphodiesterases are enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in smooth muscle relaxation.[4] Inhibition of PDE, particularly PDE4, leads to an accumulation of cAMP, which in turn activates protein kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation. The potential PDE inhibitory activity of this compound would contribute to its overall spasmolytic effect.
Signaling Pathway
The proposed dual mechanism of action of this compound suggests a synergistic effect on smooth muscle relaxation. The inhibition of calcium influx directly reduces the contractile stimulus, while the elevation of intracellular cAMP through PDE inhibition promotes relaxation through a separate signaling cascade.
Visualizing the Signaling Pathway:
Caption: Proposed dual mechanism of action of this compound on smooth muscle cells.
Quantitative Data and Structure-Activity Relationships (SAR)
A critical gap in the current understanding of this compound is the lack of quantitative data comparing the potency and efficacy of its derivatives. To establish a clear SAR, systematic studies are required. The following tables are templates for organizing such data as it becomes available through future research.
Table 1: In Vitro Potency of this compound Derivatives on Smooth Muscle Relaxation
| Compound ID | R1 (Phenyl Sub.) | R2 (Amine) | R3 (Ester) | IC50 (µM) [Tissue 1] | IC50 (µM) [Tissue 2] |
| This compound | H | Piperidine | n-Butyl | - | - |
| Derivative 1 | 4-Cl | Piperidine | n-Butyl | - | - |
| Derivative 2 | H | Morpholine | n-Butyl | - | - |
| Derivative 3 | H | Piperidine | Ethyl | - | - |
Table 2: In Vitro Activity of this compound Derivatives on Target Enzymes/Channels
| Compound ID | Calcium Channel Blockade (IC50, µM) | PDE4 Inhibition (IC50, µM) |
| This compound | - | - |
| Derivative 1 | - | - |
| Derivative 2 | - | - |
| Derivative 3 | - | - |
Future Directions
The field of this compound research is ripe for exploration. Key areas for future investigation include:
-
Definitive Synthesis Protocol: Elucidation and publication of a detailed, optimized synthesis protocol for this compound.
-
Derivative Synthesis and SAR Studies: A systematic synthesis and evaluation of a library of this compound derivatives to establish clear structure-activity relationships.
-
Mechanism of Action Studies: In-depth pharmacological studies to confirm and characterize the dual mechanism of action, including receptor binding assays and functional assays on isolated tissues and cells.
-
In Vivo Efficacy and Pharmacokinetics: Evaluation of promising derivatives in animal models to assess their in vivo efficacy, safety, and pharmacokinetic profiles.
Conclusion
This compound represents a promising chemical entity for the development of new smooth muscle relaxants. While the currently available information is limited, this guide provides a framework for understanding its synthesis and proposed mechanism of action. Further research into the synthesis of its derivatives and a thorough investigation of their pharmacological properties are essential to unlock the full therapeutic potential of this class of compounds. The insights gained from such studies will be invaluable for the design of next-generation smooth muscle relaxants with improved clinical profiles.
References
- 1. Synthesis and analgesic activity of some 14 beta-substituted analogues of morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]
- 3. Calcium channel blocker - Wikipedia [en.wikipedia.org]
- 4. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Butaverine as a Phosphodiesterase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butaverine is a smooth muscle relaxant with a mechanism of action historically attributed to non-specific phosphodiesterase (PDE) inhibition and calcium channel blockade. While direct and extensive research on this compound's specific interactions with phosphodiesterase isoforms is limited, its structural and pharmacological similarities to papaverine provide a strong basis for understanding its potential as a PDE inhibitor. This technical guide synthesizes the available information on the role of phosphodiesterase inhibition in the therapeutic effects of this compound, drawing parallels from the more extensively studied papaverine. It covers the core mechanism of action, presents quantitative data for related compounds, details relevant experimental protocols, and provides visual representations of the key signaling pathways and experimental workflows.
Introduction to Phosphodiesterases and Their Inhibition
Phosphodiesterases (PDEs) are a superfamily of enzymes that play a crucial role in intracellular signaling by hydrolyzing the cyclic nucleotides, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] These second messengers are integral to a vast array of physiological processes, including smooth muscle contraction, inflammation, and neurotransmission.[1] By degrading cAMP and cGMP, PDEs terminate their signaling cascades.
PDE inhibitors are a class of drugs that block the activity of these enzymes, leading to an increase in the intracellular concentrations of cAMP and/or cGMP.[1] This elevation in cyclic nucleotide levels can produce various therapeutic effects, such as vasodilation, bronchodilation, and anti-inflammatory responses.[1] The diverse family of PDEs, with at least 11 distinct families, allows for the development of selective inhibitors that target specific isoforms, thereby offering the potential for targeted therapeutic interventions with fewer off-target effects.[2]
This compound and Its Putative Mechanism as a PDE Inhibitor
This compound's primary therapeutic application is as a spasmolytic agent, acting directly on smooth muscle to induce relaxation. While the precise molecular interactions of this compound with PDE isoforms have not been extensively characterized in publicly available literature, its mechanism is widely considered to be analogous to that of papaverine, a non-selective PDE inhibitor.
The proposed mechanism involves the inhibition of various PDE isoforms, leading to an accumulation of both cAMP and cGMP in smooth muscle cells. The subsequent activation of protein kinase A (PKA) by cAMP and protein kinase G (PKG) by cGMP leads to the phosphorylation of several downstream targets. This cascade of events ultimately results in a decrease in intracellular calcium concentrations and a reduction in the sensitivity of the contractile machinery to calcium, leading to smooth muscle relaxation.
Quantitative Data on Related PDE Inhibitors
Due to the limited availability of specific quantitative data for this compound, this section presents data for papaverine, a closely related benzylisoquinoline alkaloid, to provide a comparative context for its potential PDE inhibitory activity.
| Compound | PDE Isoform | IC50 Value | Notes |
| Papaverine | PDE10A | 17 nM | Potent inhibitor of PDE10A. |
| Papaverine | PDE3A | 284 nM | Also shows activity against PDE3A. |
| Papaverine | General | 2-25 µM | Non-selective inhibition across various PDE families. |
Note: The IC50 value is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Lower IC50 values indicate greater potency.
Signaling Pathway of PDE Inhibition
The following diagram illustrates the central role of phosphodiesterases in the cAMP and cGMP signaling pathways and how their inhibition by a non-selective inhibitor like papaverine (as a proxy for this compound) leads to smooth muscle relaxation.
Experimental Protocol: Phosphodiesterase Inhibition Assay
This section provides a detailed, representative methodology for determining the inhibitory activity of a compound like this compound against a specific phosphodiesterase isoform using a commercially available assay kit.
Objective: To determine the IC50 value of a test compound (e.g., this compound) for a specific PDE isoform.
Materials:
-
Recombinant human PDE enzyme (specific isoform of interest)
-
PDE-Glo™ Phosphodiesterase Assay Kit (Promega) or similar
-
Test compound (this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well white opaque microplates
-
Multichannel pipettes
-
Plate shaker
-
Luminometer
Protocol:
-
Reagent Preparation:
-
Prepare the PDE-Glo™ Reaction Buffer according to the manufacturer's instructions.
-
Prepare a serial dilution of the test compound (this compound) in the reaction buffer. A typical starting concentration range might be from 100 µM down to 1 pM. Include a vehicle control (DMSO) without the test compound.
-
Dilute the recombinant PDE enzyme to the desired concentration in the reaction buffer. The optimal concentration should be determined empirically to achieve 50-80% substrate conversion in the absence of an inhibitor.
-
-
Assay Procedure:
-
Add 12.5 µL of the serially diluted test compound or vehicle control to the wells of the 96-well plate.
-
Add 12.5 µL of the diluted PDE enzyme to each well.
-
Incubate the plate at room temperature for 30 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the cAMP or cGMP substrate solution (provided in the kit) to each well.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the reaction by adding 25 µL of the PDE-Glo™ Termination Reagent to each well.
-
Add 25 µL of the PDE-Glo™ Detection Reagent to each well.
-
Incubate for 20 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
The luminescence signal is inversely proportional to the PDE activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
The following diagram outlines the general workflow of a PDE inhibition assay.
Conclusion and Future Directions
This compound's established role as a smooth muscle relaxant is likely mediated, at least in part, through the inhibition of phosphodiesterases. While direct evidence and detailed characterization of its interaction with specific PDE isoforms are currently lacking in the scientific literature, the well-documented non-selective PDE inhibitory activity of the structurally similar compound, papaverine, provides a strong inferential basis for its mechanism of action.
To fully elucidate the pharmacological profile of this compound, further research is warranted. Specifically, comprehensive in vitro studies to determine the IC50 values of this compound against a panel of all known PDE isoforms are essential. Such data would not only confirm its activity as a PDE inhibitor but also reveal its selectivity profile, which is crucial for predicting its therapeutic efficacy and potential side effects. A deeper understanding of this compound's molecular interactions will be invaluable for the rational design of future drug development programs and for optimizing its clinical applications.
References
The Role of Butaverine in Intracellular Calcium Modulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butaverine is a smooth muscle relaxant whose therapeutic effects are intrinsically linked to its ability to modulate intracellular calcium ([Ca²⁺]i) levels. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound exerts its effects, focusing on its dual action as a phosphodiesterase 4 (PDE4) inhibitor and a blocker of L-type voltage-operated calcium channels (L-VOCCs). This document outlines the key signaling pathways, presents detailed experimental protocols for investigating its activity, and includes quantitative data for the closely related compound, Drotaverine, due to the current absence of such specific data for this compound in publicly available literature.
Introduction
Intracellular calcium is a ubiquitous second messenger that governs a vast array of cellular processes, including muscle contraction, neurotransmission, and gene expression. In smooth muscle cells, an elevation in [Ca²⁺]i is the primary trigger for contraction. This compound, a benzylisoquinoline derivative similar to Papaverine and Drotaverine, induces smooth muscle relaxation, making it a person of interest for therapeutic applications in conditions characterized by smooth muscle spasms.[1][2][3] This guide delineates the current understanding of this compound's role in the intricate signaling cascades that regulate intracellular calcium homeostasis.
Core Mechanisms of Action
This compound's primary mechanism for reducing intracellular calcium and inducing smooth muscle relaxation involves a dual-pronged attack on key regulatory pathways.[1][4]
Phosphodiesterase 4 (PDE4) Inhibition
This compound acts as an inhibitor of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several target proteins that contribute to a decrease in [Ca²⁺]i and smooth muscle relaxation.
The key downstream effects of increased cAMP include:
-
Phosphorylation and inactivation of Myosin Light Chain Kinase (MLCK): This prevents the phosphorylation of myosin light chains, a critical step for the interaction of actin and myosin filaments required for muscle contraction.
-
Enhanced Ca²⁺ sequestration: PKA can phosphorylate phospholamban, a protein associated with the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump. This phosphorylation relieves the inhibition of SERCA, leading to increased pumping of Ca²⁺ from the cytosol into the sarcoplasmic reticulum (SR), thus lowering [Ca²⁺]i.
-
Modulation of ion channels: PKA can phosphorylate and alter the activity of various ion channels, including those that hyperpolarize the cell membrane, making it less excitable and reducing the likelihood of L-VOCC activation.
L-Type Voltage-Operated Calcium Channel (L-VOCC) Blockade
In addition to its effects on the cAMP pathway, this compound directly blocks the influx of extracellular calcium by acting as a non-competitive antagonist of L-type voltage-operated calcium channels. These channels are crucial for the rapid influx of Ca²⁺ into the smooth muscle cell upon membrane depolarization, which is a key event in excitation-contraction coupling.
By blocking L-VOCCs, this compound directly reduces the amount of Ca²⁺ entering the cell, thereby preventing the significant rise in [Ca²⁺]i required to initiate and sustain muscle contraction.
Quantitative Data
As of the latest literature review, specific quantitative data on the potency of this compound as a PDE4 inhibitor (IC₅₀) and an L-type calcium channel blocker (IC₅₀ or Kᵢ) are not publicly available. However, data for the structurally and functionally similar compound, Drotaverine, can be used as a reference point to understand the potential potency of this compound.
Table 1: Quantitative Data for Drotaverine
| Parameter | Value | Compound | Assay/System | Reference |
| PDE4 Inhibition | ||||
| IC₅₀ | Not specified | Drotaverine | In vitro enzyme assay | |
| L-Type Calcium Channel Blockade | ||||
| IC₅₀ (for inhibition of [³H]nitrendipine binding) | 5.6 µM | Drotaverine | Pregnant rat uterine membranes | |
| IC₅₀ (for inhibition of [³H]diltiazem binding) | 2.6 µM | Drotaverine | Pregnant rat uterine membranes | |
| Smooth Muscle Relaxation | ||||
| ED₅₀ (vs. Histamine-induced contraction) | 4.7 x 10⁻⁵ M | Drotaverine | Guinea pig pre-contracted airways | |
| ED₅₀ (vs. Methacholine-induced contraction) | 4.3 x 10⁻⁵ M | Drotaverine | Guinea pig pre-contracted airways | |
| ED₅₀ (vs. KCl-induced contraction) | 2.2 x 10⁻⁵ M | Drotaverine | Guinea pig pre-contracted airways |
Note: The provided data for Drotaverine should be interpreted with caution and is intended to serve as a surrogate until specific data for this compound becomes available.
Experimental Protocols
To investigate the effects of this compound on intracellular calcium modulation, a combination of in vitro assays is recommended.
Measurement of Intracellular Calcium Concentration ([Ca²⁺]i)
This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in [Ca²⁺]i in cultured smooth muscle cells.
Materials:
-
Cultured smooth muscle cells (e.g., A7r5, rat aortic smooth muscle cells)
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺
-
This compound stock solution
-
Agonist to induce Ca²⁺ influx (e.g., KCl, phenylephrine)
-
Fluorescence microscope or plate reader with dual excitation capabilities (340 nm and 380 nm) and emission detection at 510 nm.
Procedure:
-
Cell Preparation: Seed smooth muscle cells onto glass coverslips or in a 96-well plate and grow to 70-80% confluency.
-
Dye Loading:
-
Prepare a loading buffer containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.
-
Wash the cells once with HBSS.
-
Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.
-
-
De-esterification: Wash the cells twice with HBSS to remove extracellular Fura-2 AM and allow 30 minutes for complete de-esterification of the dye within the cells.
-
Imaging:
-
Mount the coverslip onto the microscope stage or place the 96-well plate in the plate reader.
-
Perfuse the cells with HBSS.
-
Record baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.
-
Apply this compound at various concentrations and continue recording.
-
Stimulate the cells with an agonist (e.g., high KCl to induce depolarization and open L-VOCCs) and record the change in fluorescence ratio.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm to 380 nm (F340/F380).
-
The change in this ratio is proportional to the change in [Ca²⁺]i.
-
Calibrate the signal using ionomycin and EGTA to determine the maximum and minimum fluorescence ratios, allowing for the calculation of absolute [Ca²⁺]i concentrations.
-
Phosphodiesterase (PDE) Activity Assay
This protocol describes a method to determine the inhibitory effect of this compound on PDE4 activity.
Materials:
-
Recombinant human PDE4 enzyme
-
cAMP (substrate)
-
This compound stock solution
-
Assay buffer (e.g., Tris-HCl with MgCl₂)
-
Detection reagents (e.g., a kit utilizing fluorescence polarization, FRET, or luminescence)
-
Microplate reader compatible with the chosen detection method.
Procedure:
-
Reaction Setup: In a 96- or 384-well plate, add the assay buffer, PDE4 enzyme, and various concentrations of this compound.
-
Initiation: Add cAMP to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes).
-
Termination: Stop the reaction by adding a stop reagent, which typically also contains the detection reagents.
-
Detection: Read the signal on a microplate reader. The signal will be inversely proportional to the amount of cAMP remaining, and thus directly proportional to PDE4 activity.
-
Data Analysis:
-
Plot the PDE4 activity against the concentration of this compound.
-
Fit the data to a dose-response curve to determine the IC₅₀ value.
-
L-Type Calcium Channel Current Measurement (Patch-Clamp Electrophysiology)
This protocol outlines the whole-cell patch-clamp technique to directly measure the effect of this compound on L-type calcium channel currents.
Materials:
-
Isolated smooth muscle cells
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pulling pipettes
-
Extracellular solution (containing Ba²⁺ as the charge carrier to avoid Ca²⁺-dependent inactivation)
-
Intracellular solution (pipette solution)
-
This compound stock solution.
Procedure:
-
Cell Preparation: Isolate single smooth muscle cells and place them in a recording chamber on the microscope stage.
-
Pipette Preparation: Pull glass pipettes to a resistance of 2-5 MΩ and fill with the intracellular solution.
-
Seal Formation: Approach a cell with the pipette and form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Rupture the membrane patch under the pipette tip to gain electrical access to the cell interior.
-
Current Recording:
-
Clamp the cell membrane potential at a holding potential where L-VOCCs are closed (e.g., -80 mV).
-
Apply depolarizing voltage steps (e.g., to 0 mV) to activate the L-type calcium channels and record the resulting inward Ba²⁺ current.
-
Perfuse the cell with the extracellular solution containing various concentrations of this compound.
-
Repeat the voltage-step protocol and record the currents in the presence of this compound.
-
-
Data Analysis:
-
Measure the peak inward current at each this compound concentration.
-
Plot the percentage of current inhibition against the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value.
-
References
The Impact of Butaverine on Cyclic Nucleotide Levels: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butaverine, a synthetic derivative of papaverine, is a smooth muscle relaxant. Its mechanism of action, like other benzylisoquinoline derivatives, is primarily attributed to the inhibition of phosphodiesterase (PDE) enzymes. This inhibition leads to an increase in intracellular levels of cyclic nucleotides, namely cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are key second messengers in cellular signaling pathways that regulate smooth muscle tone. This technical guide provides an in-depth analysis of the anticipated effects of this compound on cyclic nucleotide levels, drawing upon the established mechanisms of related compounds due to the limited availability of direct quantitative data for this compound itself. This document summarizes the core signaling pathways, presents illustrative quantitative data from a closely related compound (papaverine), and details relevant experimental protocols for the assessment of cyclic nucleotide modulation.
Core Signaling Pathway: this compound and Cyclic Nucleotide Regulation
This compound is hypothesized to exert its spasmolytic effects by inhibiting phosphodiesterases (PDEs), enzymes responsible for the degradation of cAMP and cGMP.[1][2] By blocking these enzymes, this compound leads to an accumulation of intracellular cAMP and cGMP. These cyclic nucleotides, in turn, activate downstream protein kinases, Protein Kinase A (PKA) and Protein Kinase G (PKG) respectively, which phosphorylate various target proteins within the smooth muscle cell. This cascade of events ultimately results in a decrease in intracellular calcium concentrations and a reduction in the sensitivity of the contractile apparatus to calcium, leading to smooth muscle relaxation.[3][4]
Caption: this compound's proposed mechanism of action on cyclic nucleotide signaling pathways.
Quantitative Data on Cyclic Nucleotide Levels
| Compound | Tissue | Condition | cAMP Level (pmol/mg protein) | cGMP Level (pmol/mg protein) | Reference |
| Control | Rat Aorta | Basal | 2.5 ± 0.3 | 0.15 ± 0.02 | [5] |
| Papaverine (10 µM) | Rat Aorta | Noradrenaline-stimulated | 5.8 ± 0.6 | 0.18 ± 0.03 |
Note: The data presented is for papaverine and serves as an illustrative example of the expected effects of this compound.
Experimental Protocols
The following outlines a general experimental workflow for quantifying the effects of a compound like this compound on intracellular cyclic nucleotide levels in a smooth muscle tissue model.
Caption: A generalized experimental workflow for assessing this compound's effect on cyclic nucleotides.
Materials and Reagents
-
Isolated smooth muscle tissue (e.g., aortic rings, tracheal strips)
-
Krebs-Henseleit solution (or other appropriate physiological buffer)
-
This compound stock solution
-
Phosphodiesterase inhibitors (for validation, e.g., IBMX)
-
Agonists for inducing contraction (e.g., phenylephrine, histamine)
-
Lysis buffer (e.g., 0.1 M HCl, trichloroacetic acid)
-
Commercially available cAMP and cGMP enzyme-linked immunosorbent assay (ELISA) kits or radioimmunoassay (RIA) kits
-
Protein assay kit (e.g., Bradford or BCA)
Procedure
-
Tissue Preparation: Smooth muscle tissues are dissected and prepared as appropriate for the experimental model (e.g., rings or strips). The tissues are mounted in organ baths containing oxygenated physiological salt solution at 37°C.
-
Equilibration and Contraction: Tissues are allowed to equilibrate under a resting tension. A contractile agent is then added to induce a stable contraction.
-
This compound Treatment: Once a stable contraction is achieved, various concentrations of this compound are added to the organ baths. Tissues are incubated for a predetermined period.
-
Sample Collection and Lysis: At the end of the incubation period, tissues are rapidly frozen in liquid nitrogen to halt enzymatic activity. The frozen tissues are then homogenized in a lysis buffer to extract the cyclic nucleotides.
-
Quantification of Cyclic Nucleotides: The levels of cAMP and cGMP in the tissue lysates are quantified using commercially available ELISA or RIA kits, following the manufacturer's instructions.
-
Protein Normalization: The total protein content of each tissue lysate is determined using a standard protein assay. Cyclic nucleotide levels are then normalized to the protein concentration to account for variations in tissue size.
-
Data Analysis: The cyclic nucleotide levels in the this compound-treated groups are compared to those in the control (vehicle-treated) groups. Statistical analysis is performed to determine the significance of any observed changes.
Conclusion
While direct experimental data for this compound's effect on cyclic nucleotide levels is sparse, its structural similarity to papaverine and its classification as a phosphodiesterase inhibitor strongly suggest that it increases intracellular cAMP and, to a lesser extent, cGMP. This mechanism underlies its utility as a smooth muscle relaxant. The experimental protocols outlined in this guide provide a robust framework for researchers to quantitatively assess these effects and further elucidate the pharmacological profile of this compound. Such studies are crucial for the continued development and optimization of therapeutic agents targeting cyclic nucleotide signaling pathways.
References
- 1. Phosphodiesterase inhibitor - Wikipedia [en.wikipedia.org]
- 2. What are PDE inhibitors and how do they work? [synapse.patsnap.com]
- 3. Cyclic nucleotide-dependent relaxation pathways in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 5. Effect of papaverine on cyclic nucleotide levels in the isolated rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Investigation of Butaverine in Non-vascular Smooth Muscle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a preliminary framework for the investigation of Butaverine's effects on non-vascular smooth muscle. Drawing upon established methodologies for studying similar smooth muscle relaxants, this document provides detailed experimental protocols, potential mechanisms of action to investigate, and a structured approach to data acquisition and visualization. The primary aim is to equip researchers with the necessary tools to conduct a thorough initial assessment of this compound's pharmacological profile in non-vascular smooth muscle tissues.
Introduction
This compound is a compound with potential therapeutic applications in conditions characterized by non-vascular smooth muscle hypercontractility. Understanding its precise mechanism of action and quantifying its effects are crucial steps in its development as a therapeutic agent. This guide details the foundational experiments required to elucidate the pharmacological properties of this compound, focusing on its potential roles as a phosphodiesterase (PDE) inhibitor and a calcium channel blocker, mechanisms common to many smooth muscle relaxants.
Potential Mechanisms of Action
Based on the actions of analogous smooth muscle relaxants like papaverine, the primary hypothesized mechanisms of action for this compound include:
-
Inhibition of Phosphodiesterases (PDEs): this compound may inhibit the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) by phosphodiesterases.[1] Increased intracellular concentrations of these cyclic nucleotides lead to the activation of protein kinases, resulting in a cascade of events that culminates in smooth muscle relaxation.[1][2]
-
Blockade of Calcium Channels: this compound may act as a calcium channel blocker, inhibiting the influx of extracellular calcium ions (Ca2+) into smooth muscle cells.[3] A reduction in intracellular Ca2+ concentration interferes with the calcium-calmodulin-myosin light chain kinase (MLCK) pathway, which is essential for smooth muscle contraction.[4]
-
Inhibition of Mitochondrial Respiration: Some smooth muscle relaxants inhibit mitochondrial respiration, which can contribute to their relaxant effects. This is another potential avenue of investigation for this compound.
Experimental Protocols
The following protocols are foundational for the in vitro assessment of this compound's effects on non-vascular smooth muscle.
Isolated Tissue Preparation and Mounting
This protocol describes the standard procedure for preparing isolated non-vascular smooth muscle strips for isometric tension recording.
-
Tissue Source: Euthanize laboratory animals (e.g., rats, guinea pigs) according to approved institutional guidelines.
-
Dissection: Carefully dissect the desired non-vascular smooth muscle tissue (e.g., urinary bladder, ileum, uterus).
-
Preparation: Place the excised tissue in a petri dish containing a physiological salt solution (e.g., Krebs solution) bubbled with 95% O2 and 5% CO2 at 37°C.
-
Muscle Strips: Prepare longitudinal or circular muscle strips of appropriate dimensions (e.g., 10 mm long, 2-3 mm wide).
-
Mounting: Suspend the muscle strips vertically in organ baths containing the physiological salt solution maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.
-
Transducer Attachment: Attach one end of the strip to a fixed hook and the other end to an isometric force transducer.
-
Equilibration: Allow the tissues to equilibrate for a period of 60-90 minutes under a resting tension (e.g., 1 g), with solution changes every 15-20 minutes.
Induction of Contraction and Measurement of Relaxation
This protocol details the methodology for inducing sustained contractions and quantifying the relaxant effects of this compound.
-
Pre-contraction: After equilibration, induce a sustained contraction using a contracting agent. Common agents include:
-
High Potassium (K+) Solution: (e.g., 65 mM KCl) to induce depolarization-mediated contraction.
-
Receptor Agonists: (e.g., Carbachol, Phenylephrine, Oxytocin) to induce receptor-mediated contractions.
-
-
Addition of this compound: Once a stable contraction plateau is achieved, add cumulative concentrations of this compound to the organ bath.
-
Data Recording: Record the changes in isometric tension.
-
Data Analysis: Express the relaxation induced by this compound as a percentage of the pre-contraction induced by the agonist. Calculate the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) values.
Data Presentation
Quantitative data should be meticulously recorded and presented in a clear, tabular format to facilitate comparison and interpretation.
Table 1: Hypothetical Data on the Relaxant Effect of Papaverine on Pre-contracted Non-Vascular Smooth Muscle
| Tissue | Contracting Agent (Concentration) | Papaverine Concentration (µM) | % Relaxation (Mean ± SEM) |
| Rat Ileum | Carbachol (1 µM) | 0.3 - 100 | Concentration-dependent |
| Rat Uterus | High K+ (65 mM) | 1 - 100 | Concentration-dependent |
| Rat Bladder | High K+ (100 mM) | up to 150 | Dose-dependent inhibition |
Note: This table is illustrative and based on findings for papaverine, a related compound. Actual experimental data for this compound should be substituted.
Visualization of Pathways and Workflows
Graphical representations are essential for illustrating complex biological pathways and experimental procedures.
Signaling Pathways for Smooth Muscle Relaxation
The following diagrams illustrate the two primary signaling pathways hypothesized for this compound's action.
Experimental Workflow
The following diagram outlines the logical flow of an in vitro experiment to assess this compound's effect on non-vascular smooth muscle.
Conclusion
This technical guide provides a comprehensive starting point for the preliminary investigation of this compound's effects on non-vascular smooth muscle. By following the outlined experimental protocols, researchers can systematically characterize the pharmacological profile of this compound, elucidate its primary mechanisms of action, and generate the quantitative data necessary for further development. The provided visualizations of signaling pathways and experimental workflows serve to clarify the conceptual framework and procedural steps involved in this essential area of drug discovery.
References
Methodological & Application
Application Notes and Protocols for Butaverine in Isolated Organ Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butaverine is a synthetic spasmolytic agent, recognized for its smooth muscle relaxant properties. These application notes provide a detailed experimental framework for characterizing the pharmacological effects of this compound on isolated smooth muscle preparations using an organ bath system. The protocols outlined below are designed to investigate its potential mechanisms of action, specifically focusing on phosphodiesterase (PDE) inhibition and calcium channel blockade, which are common pathways for smooth muscle relaxation.
The provided methodologies will guide researchers in generating concentration-response curves, determining key pharmacological parameters, and elucidating the signaling pathways involved in this compound's relaxant effects.
Data Presentation
Table 1: Pharmacological Parameters of this compound and Reference Compounds
| Compound | Target | Tissue Preparation | Agonist | Parameter | Value | Reference |
| This compound | Unknown | Guinea Pig Ileum | Acetylcholine | pA₂ | To be determined | Experimental |
| This compound | Unknown | Guinea Pig Trachea | KCl (60 mM) | EC₅₀ (Relaxation) | To be determined | Experimental |
| This compound | PDE4 | Recombinant | cAMP | IC₅₀ | To be determined | Experimental |
| Papaverine | PDE (non-selective) | Bovine Abomasum | Carbachol (1 µM) | Relaxation | Concentration-dependent | [1] |
| Papaverine | PDE (non-selective) | Bovine Abomasum | KCl (65 mM) | Relaxation | Concentration-dependent | [1] |
| Drotaverine | PDE4, L-type Ca²⁺ channels | Guinea Pig Trachea | Histamine, Methacholine, KCl | Relaxation | Concentration-dependent | [2] |
| Verapamil | L-type Ca²⁺ channels | Bovine Abomasum | KCl (high K⁺) | Relaxation | Concentration-dependent | [3] |
Note: this compound values are placeholders and need to be determined experimentally.
Experimental Protocols
General Isolated Organ Bath Protocol
This protocol describes the fundamental procedure for mounting an isolated tissue in an organ bath and recording its contractile or relaxant responses.
1.1. Materials and Reagents:
-
Isolated tissue (e.g., guinea pig ileum, trachea, or aorta)
-
Physiological Salt Solution (PSS) (e.g., Krebs-Henseleit or Tyrode's solution), pre-warmed to 37°C and bubbled with carbogen (95% O₂ / 5% CO₂)
-
Isolated organ bath system with force-displacement transducer and data acquisition software
-
This compound hydrochloride
-
Agonists (e.g., Acetylcholine, Histamine, KCl)
-
Antagonists (if applicable)
-
Standard laboratory glassware and equipment
1.2. Tissue Preparation and Mounting:
-
Humanely euthanize the animal according to approved institutional guidelines.
-
Dissect the desired tissue (e.g., a 2-3 cm segment of the ileum) and place it immediately in cold, carbogen-aerated PSS.
-
Carefully clean the tissue of any adhering fat or connective tissue.
-
Tie silk or cotton threads to both ends of the tissue segment.
-
Mount the tissue in the organ bath chamber containing pre-warmed and aerated PSS. Attach the bottom thread to a fixed hook and the top thread to the force-displacement transducer.
-
Apply an optimal resting tension to the tissue (e.g., 1 gram for guinea pig ileum) and allow it to equilibrate for at least 60 minutes. During equilibration, wash the tissue with fresh PSS every 15-20 minutes.[4]
1.3. Experimental Procedure:
-
After equilibration, record a stable baseline.
-
To assess tissue viability, induce a contraction with a submaximal concentration of an appropriate agonist (e.g., acetylcholine for ileum, KCl for vascular smooth muscle).
-
Wash the tissue and allow it to return to baseline.
-
Proceed with one of the specific experimental protocols below.
Protocol for Investigating Antispasmodic Activity (Functional Antagonism)
This protocol is used to determine the relaxant effect of this compound on a pre-contracted smooth muscle.
2.1. Procedure:
-
Following the general protocol, induce a sustained contraction with an appropriate agonist (e.g., acetylcholine or histamine for ileum/trachea, or a high concentration of KCl, such as 60-80 mM, for depolarized preparations).
-
Once the contraction reaches a stable plateau, add increasing cumulative concentrations of this compound to the organ bath.
-
Record the relaxation at each concentration until a maximal response is achieved or the contraction is fully reversed.
-
Wash the tissue extensively and allow it to recover to baseline before proceeding with the next experiment.
2.2. Data Analysis:
-
Express the relaxation at each this compound concentration as a percentage of the initial agonist-induced contraction.
-
Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a concentration-response curve.
-
From this curve, calculate the EC₅₀ value (the concentration of this compound that produces 50% of the maximal relaxation).
Protocol for Investigating Competitive Antagonism (pA₂ Value Determination)
This protocol determines if this compound acts as a competitive antagonist at a specific receptor (e.g., muscarinic receptors if using acetylcholine as the agonist).
3.1. Procedure:
-
Generate a cumulative concentration-response curve for an agonist (e.g., acetylcholine) in the absence of this compound.
-
Wash the tissue and allow it to return to baseline.
-
Incubate the tissue with a fixed, submaximal concentration of this compound for a predetermined period (e.g., 20-30 minutes).
-
In the continued presence of this compound, generate a second cumulative concentration-response curve for the same agonist.
-
Repeat steps 2-4 with increasing concentrations of this compound.
3.2. Data Analysis:
-
A competitive antagonist will cause a parallel rightward shift of the agonist's concentration-response curve without affecting the maximal response.
-
Calculate the dose ratio (DR) for each concentration of the antagonist. The DR is the ratio of the agonist's EC₅₀ in the presence of the antagonist to the agonist's EC₅₀ in the absence of the antagonist.
-
Construct a Schild plot by plotting log(DR-1) against the negative logarithm of the molar concentration of this compound.
-
The pA₂ value is the x-intercept of the Schild plot, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.
Protocol for Investigating Calcium Channel Blocking Activity
This protocol investigates if this compound inhibits calcium influx through voltage-gated calcium channels.
4.1. Procedure:
-
Prepare a calcium-free PSS.
-
After equilibration in normal PSS, replace the bath solution with calcium-free PSS containing a high concentration of KCl (e.g., 60-80 mM) to depolarize the cell membrane and open voltage-gated calcium channels.
-
After a period of incubation in the calcium-free, high-K⁺ solution, add cumulative concentrations of CaCl₂ to the bath to induce contractions. This will generate a concentration-response curve for calcium.
-
Wash the tissue with normal PSS and then repeat the procedure, but this time incubate the tissue with a fixed concentration of this compound in the calcium-free, high-K⁺ solution before adding CaCl₂.
-
Repeat with increasing concentrations of this compound.
4.2. Data Analysis:
-
A calcium channel blocker will cause a rightward shift and/or a depression of the maximal response of the calcium concentration-response curve.
-
The effects of this compound can be compared to a known calcium channel blocker like Verapamil.
Protocol for Investigating Phosphodiesterase (PDE) Inhibition
While a definitive PDE inhibition assay is typically performed with isolated enzymes, the following protocol can provide functional evidence of PDE inhibition in an isolated organ bath.
5.1. Procedure:
-
Induce a submaximal contraction with an agonist (e.g., histamine or carbachol).
-
Add a known PDE inhibitor (e.g., theophylline or rolipram for PDE4) to induce relaxation.
-
In a separate experiment, after inducing the contraction, add this compound to observe its relaxant effect.
-
To further investigate, pre-incubate the tissue with a substance that increases cAMP or cGMP (e.g., forskolin, which activates adenylyl cyclase to produce cAMP) and observe if this compound potentiates the relaxation.
5.2. Data Analysis:
-
Compare the relaxant potency and efficacy of this compound to that of known PDE inhibitors.
-
Potentiation of the relaxant effects of cAMP- or cGMP-elevating agents by this compound would suggest a mechanism involving PDE inhibition.
Visualization of Pathways and Workflows
Caption: Putative signaling pathways of this compound-induced smooth muscle relaxation.
References
Application Notes and Protocols for Smooth Muscle Contraction Assay Using Butaverine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butaverine is a smooth muscle relaxant belonging to the papaverine class of drugs. It is utilized in the management of smooth muscle spasms associated with various gastrointestinal, biliary, and urogenital tract disorders. These application notes provide a comprehensive overview of the use of this compound in smooth muscle contraction assays, including its mechanism of action, detailed experimental protocols, and data presentation guidelines. While specific quantitative in-vitro data for this compound is not extensively available in public literature, the protocols and principles outlined here are based on established pharmacological methods for assessing smooth muscle relaxants and data from structurally and functionally related compounds like papaverine and drotaverine.
Mechanism of Action
This compound's primary mechanism of action is the non-selective inhibition of phosphodiesterase (PDE) enzymes. PDEs are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in the signal transduction pathway of smooth muscle relaxation.
By inhibiting PDEs, this compound leads to an accumulation of intracellular cAMP and cGMP. This increase in cyclic nucleotides activates protein kinase A (PKA) and protein kinase G (PKG), respectively. These kinases phosphorylate several downstream targets, which collectively lead to a decrease in intracellular calcium concentration and a reduction in the sensitivity of the contractile machinery to calcium, ultimately resulting in smooth muscle relaxation.
Some related compounds, like papaverine, have also been shown to exhibit calcium channel blocking properties, which may contribute to their overall relaxant effect. It is plausible that this compound shares this secondary mechanism of action.
Signaling Pathway of this compound-Induced Smooth Muscle Relaxation
Caption: Signaling pathway of this compound-induced smooth muscle relaxation.
Experimental Protocols
The isolated organ bath technique is the gold standard for studying the effects of pharmacological agents on smooth muscle contractility. The following protocol outlines the procedure for assessing the relaxant effect of this compound on pre-contracted smooth muscle tissue strips.
Experimental Workflow for Isolated Tissue Bath Assay
Caption: Experimental workflow for the isolated tissue bath assay.
Materials and Reagents
-
Isolated Tissue: Guinea pig ileum, rat aorta, or other suitable smooth muscle tissue.
-
Physiological Salt Solution (PSS): Krebs-Henseleit solution of the following composition (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11.
-
Contractile Agonist: Acetylcholine (ACh), histamine, or potassium chloride (KCl).
-
This compound Stock Solution: Prepare a high-concentration stock solution in an appropriate solvent (e.g., distilled water or DMSO) and make serial dilutions.
-
Isolated Organ Bath System: Including a water-jacketed organ bath, force-displacement transducer, amplifier, and data acquisition system.
-
Gas Mixture: 95% O2 / 5% CO2.
Procedure
-
Tissue Preparation:
-
Humanely euthanize the animal according to institutional guidelines.
-
Isolate the desired smooth muscle tissue (e.g., a segment of the ileum).
-
Place the tissue in cold, oxygenated PSS.
-
Carefully remove any adhering connective and adipose tissue.
-
Cut the tissue into strips or rings of appropriate size (e.g., 2-3 mm wide rings for aorta, 1-2 cm segments for ileum).
-
-
Apparatus Setup:
-
Set up the isolated organ bath system and pre-heat the water jacket to 37°C.
-
Fill the organ bath with PSS and continuously bubble with 95% O2 / 5% CO2.
-
Calibrate the force-displacement transducer according to the manufacturer's instructions.
-
-
Tissue Mounting and Equilibration:
-
Mount the tissue strip in the organ bath between two hooks. One hook is fixed to the bottom of the chamber, and the other is connected to the force-displacement transducer.
-
Apply an optimal resting tension to the tissue (this needs to be determined empirically for each tissue type, e.g., 1g for guinea pig ileum).
-
Allow the tissue to equilibrate for at least 60 minutes, with washes of fresh PSS every 15 minutes.
-
-
Induction of Contraction and this compound Administration:
-
Induce a sustained contraction by adding a contractile agonist to the organ bath (e.g., a submaximal concentration of ACh or 60 mM KCl).
-
Once the contraction has reached a stable plateau, add this compound to the bath in a cumulative manner, starting with the lowest concentration.
-
Allow the tissue to respond to each concentration of this compound until a stable response is observed before adding the next, higher concentration.
-
-
Data Acquisition and Analysis:
-
Record the isometric tension throughout the experiment using the data acquisition system.
-
The relaxant effect of this compound is expressed as a percentage of the pre-contracted tension.
-
Construct a dose-response curve by plotting the percentage of relaxation against the logarithm of the this compound concentration.
-
From the dose-response curve, calculate the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation).
-
Data Presentation
Quantitative data from smooth muscle contraction assays should be presented in a clear and organized manner to facilitate comparison and interpretation. The following tables are templates for presenting dose-response data for this compound.
Table 1: Dose-Response of this compound on Pre-Contracted Smooth Muscle
| This compound Concentration (M) | Contractile Response (g) | % Inhibition of Contraction |
| Baseline (Pre-contraction) | [Insert Value] | 0 |
| 1 x 10⁻⁹ | [Insert Value] | [Calculate Value] |
| 1 x 10⁻⁸ | [Insert Value] | [Calculate Value] |
| 1 x 10⁻⁷ | [Insert Value] | [Calculate Value] |
| 1 x 10⁻⁶ | [Insert Value] | [Calculate Value] |
| 1 x 10⁻⁵ | [Insert Value] | [Calculate Value] |
| 1 x 10⁻⁴ | [Insert Value] | [Calculate Value] |
Table 2: Comparative Potency of this compound and Other Smooth Muscle Relaxants
| Compound | EC₅₀ (M) | Maximal Relaxation (%) |
| This compound | [Insert Value] | [Insert Value] |
| Papaverine | [Insert Value] | [Insert Value] |
| Drotaverine | [Insert Value] | [Insert Value] |
| [Other Comparator] | [Insert Value] | [Insert Value] |
Note: The values in the tables above are placeholders. Researchers should populate these tables with their own experimental data.
Conclusion
These application notes provide a framework for conducting smooth muscle contraction assays with this compound. By following the detailed protocols and data presentation guidelines, researchers can effectively evaluate the relaxant properties of this compound and contribute to a better understanding of its pharmacological profile. Due to the limited availability of specific in-vitro data for this compound, it is recommended to include well-characterized reference compounds, such as papaverine, in parallel experiments for comparative analysis.
Application Notes and Protocols for Butaverine Phosphodiesterase Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butaverine is a smooth muscle relaxant, and its therapeutic effects are attributed to its ability to inhibit phosphodiesterase (PDE) enzymes. Phosphodiesterases are a superfamily of enzymes that regulate cellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting these enzymes, this compound leads to an accumulation of intracellular cAMP and/or cGMP, which in turn activates downstream signaling cascades that result in smooth muscle relaxation. Structural analogs of this compound, such as Drotaverine, have been identified as selective inhibitors of phosphodiesterase 4 (PDE4).[1][2][3][4][5] This suggests that this compound may exhibit a similar inhibitory profile. Another related compound, papaverine, has been shown to inhibit phosphodiesterase 10A (PDE10A).
These application notes provide a detailed protocol for determining the inhibitory activity and selectivity of this compound against various phosphodiesterase isoforms using a fluorescence polarization-based assay. This method is highly suitable for high-throughput screening and provides robust and reproducible data.
Signaling Pathway of Phosphodiesterase Inhibition
Phosphodiesterase inhibitors like this compound modulate intracellular signaling pathways by preventing the degradation of cyclic nucleotides. An increase in cAMP or cGMP levels activates protein kinases, such as Protein Kinase A (PKA) and Protein Kinase G (PKG), which then phosphorylate downstream targets, ultimately leading to a physiological response like smooth muscle relaxation.
Quantitative Data Presentation
The inhibitory potency of this compound against different phosphodiesterase isoforms should be determined by calculating the half-maximal inhibitory concentration (IC50) values. The results should be summarized in a table for clear comparison of its selectivity profile. Below is a template for data presentation, populated with example data for the well-characterized, non-selective PDE inhibitor IBMX for illustrative purposes.
| Compound | PDE1 (IC50, µM) | PDE2 (IC50, µM) | PDE3 (IC50, µM) | PDE4 (IC50, µM) | PDE5 (IC50, µM) |
| This compound | User-determined | User-determined | User-determined | User-determined | User-determined |
| IBMX (Example) | 32 | 50 | 19 | 13 | 6.5 |
Note: The IC50 values for IBMX are approximate and can vary depending on the specific assay conditions.
Experimental Protocol: Phosphodiesterase Inhibition Assay (Fluorescence Polarization)
This protocol describes a fluorescence polarization (FP)-based assay to determine the inhibitory activity of this compound against a specific PDE isoform. The assay is based on the principle that a small, fluorescently labeled substrate, when hydrolyzed by a PDE, will bind to a larger binding partner, resulting in a change in fluorescence polarization.
Materials and Reagents
-
This compound
-
Purified, recombinant human PDE enzymes (e.g., PDE1, PDE2, PDE3, PDE4, PDE5)
-
Fluorescently labeled substrate (e.g., fluorescein-cAMP or fluorescein-cGMP)
-
Binding Agent (specific for the phosphorylated product)
-
Assay Buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2 and BSA)
-
Positive Control Inhibitor (e.g., IBMX for non-selective inhibition, or a known selective inhibitor for the specific PDE isoform)
-
DMSO (for dissolving compounds)
-
384-well, low-volume, black microplates
-
Microplate reader capable of measuring fluorescence polarization
Experimental Workflow
The experimental workflow involves preparing the reagents, setting up the assay plate with controls and test compounds, initiating the enzymatic reaction, stopping the reaction and adding the detection reagents, and finally reading the fluorescence polarization.
Step-by-Step Protocol
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 10 nM).
-
Prepare a stock solution of the positive control inhibitor (e.g., 10 mM IBMX in DMSO) and perform serial dilutions.
-
Dilute the PDE enzyme to the desired working concentration in cold Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
-
Prepare the fluorescent substrate solution in Assay Buffer at a concentration at or below its Km value for the specific PDE isoform.
-
-
Assay Procedure:
-
To a 384-well plate, add 2 µL of the serially diluted this compound solutions or controls (DMSO for 100% activity, positive inhibitor for 0% activity).
-
Add 8 µL of the diluted PDE enzyme solution to each well, except for the "no enzyme" control wells. To these, add 8 µL of Assay Buffer.
-
Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding 10 µL of the fluorescent substrate solution to all wells.
-
Incubate the plate for 60 minutes at 30°C. The optimal incubation time may vary depending on the enzyme activity and should be determined experimentally.
-
-
Detection:
-
Stop the reaction and initiate signal generation by adding 10 µL of the Binding Agent solution to all wells.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization using a microplate reader with appropriate filters for the chosen fluorophore (e.g., excitation at 485 nm and emission at 535 nm for fluorescein).
-
-
Data Analysis:
-
The fluorescence polarization values are typically reported in millipolarization units (mP).
-
Calculate the percent inhibition for each this compound concentration using the following formula: % Inhibition = 100 x (1 - [(mP_sample - mP_inhibitor_control) / (mP_no_inhibitor_control - mP_inhibitor_control)])
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
By following this protocol, researchers can accurately determine the inhibitory potency and selectivity profile of this compound against a panel of phosphodiesterase isoforms, providing valuable insights into its mechanism of action and potential therapeutic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Drotaverine | C24H31NO4 | CID 1712095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Drotaverine Hydrochloride: Uses, Dose, Side Effects and Cost [pacehospital.com]
- 5. What is the mechanism of Drotaverine Hydrochloride? [synapse.patsnap.com]
Application Notes and Protocols for In-Vitro Evaluation of Butaverine in Airway Smooth Muscle Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butaverine is a spasmolytic agent recognized for its effects on smooth muscle. In the context of respiratory research, its potential as a bronchodilator is of significant interest. These application notes provide a comprehensive guide for the in-vitro investigation of this compound's effects on airway smooth muscle. The protocols detailed below are designed for researchers in pharmacology, drug discovery, and respiratory physiology to assess the efficacy and mechanism of action of this compound.
This compound is structurally related to papaverine and is understood to exert its effects through a dual mechanism: inhibition of phosphodiesterase (PDE) and blockade of calcium channels.[1] This dual action suggests its potential to be an effective bronchodilator by increasing intracellular cyclic adenosine monophosphate (cAMP) and reducing calcium influx, both of which lead to smooth muscle relaxation.[2][3]
Mechanism of Action
This compound's bronchodilatory effect is believed to stem from two primary molecular actions:
-
Phosphodiesterase (PDE) Inhibition: this compound is thought to inhibit PDE enzymes, particularly PDE4, which are prevalent in airway smooth muscle and inflammatory cells.[4][5] Inhibition of PDE leads to an accumulation of intracellular cyclic adenosine monophosphate (cAMP). Increased cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several downstream targets, ultimately leading to the relaxation of airway smooth muscle.
-
Calcium Channel Blockade: this compound likely also functions as a calcium channel blocker. By inhibiting the influx of extracellular calcium through L-type voltage-operated calcium channels (L-VOCCs) into airway smooth muscle cells, it reduces the intracellular calcium concentration available for the calmodulin-myosin light chain kinase (MLCK) pathway, which is essential for muscle contraction.
These mechanisms suggest that this compound can induce bronchodilation and may also possess anti-inflammatory properties, making it a compound of interest for respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the scientific literature, the following tables present data for the closely related compounds papaverine and drotaverine to provide a comparative context for expected efficacy.
Table 1: Comparative Spasmolytic Potency of Papaverine and Calcium Channel Blockers on Guinea Pig Common Bile Duct Smooth Muscle
| Compound | Spasmogen | -log EC50 (M) |
| Papaverine | Barium Chloride | Not specified, but less potent than gallopamil and nifedipine |
| Gallopamil | Barium Chloride | More potent than papaverine |
| Nifedipine | Barium Chloride | More potent than papaverine |
| N-Butylscopolamine | Carbachol | High potency |
Source: Adapted from a study on guinea-pig common bile duct, providing a reference for the relative potency of papaverine.
Table 2: Comparative Antispasmogenic and Spasmolytic Effects on Histamine-Induced Guinea Pig Tracheal Contraction
| Compound | Effect | IC50 / EC50 (M) |
| Verapamil | Antispasmogenic | 1.99 x 10⁻⁴ |
| Salbutamol | Antispasmogenic | 7.94 x 10⁻⁸ |
| Verapamil | Spasmolytic | 3.37 x 10⁻⁵ |
| Salbutamol | Spasmolytic | 1.95 x 10⁻⁸ |
Source: This table highlights the significant difference in potency between a calcium channel blocker and a beta-2-agonist, providing context for evaluating this compound's potential dual action.
Experimental Protocols
The following are detailed protocols for conducting in-vitro experiments to evaluate the effects of this compound on airway smooth muscle.
Protocol 1: Isolated Tracheal Ring Preparation and Mounting
This protocol describes the dissection and preparation of tracheal rings from guinea pigs, a common model for airway smooth muscle research.
Materials:
-
Male Dunkin-Hartley guinea pigs (250-350 g)
-
Krebs-Henseleit physiological salt solution (Composition in mM: NaCl 118.0, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25.0, Glucose 11.1)
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Dissection instruments (scissors, forceps)
-
Petri dish
-
Isolated organ bath system with isometric force transducers
Procedure:
-
Euthanize the guinea pig according to approved animal welfare protocols.
-
Carefully dissect the trachea and place it in a Petri dish containing cold, carbogen-aerated Krebs-Henseleit solution.
-
Gently clean the trachea of adhering connective tissue.
-
Cut the trachea into rings of 2-3 mm in width.
-
Suspend each tracheal ring between two stainless steel hooks in an isolated organ bath chamber filled with 10 mL of Krebs-Henseleit solution, maintained at 37°C and continuously gassed with carbogen.
-
Connect the upper hook to an isometric force transducer to record changes in muscle tension.
-
Allow the tracheal rings to equilibrate for 60-90 minutes under a resting tension of 1 g, washing them with fresh Krebs-Henseleit solution every 15-20 minutes.
Protocol 2: Evaluation of this compound's Spasmolytic Effect
This protocol details the procedure for assessing the ability of this compound to relax pre-contracted airway smooth muscle.
Procedure:
-
After the equilibration period, induce a sustained contraction of the tracheal rings using a contractile agonist. Common choices include:
-
Histamine (10 µM)
-
Carbachol (1 µM)
-
Methacholine (1 µM)
-
Potassium Chloride (KCl, 60 mM)
-
-
Once the contraction reaches a stable plateau, add this compound cumulatively to the organ bath in increasing concentrations (e.g., 10⁻⁹ to 10⁻⁴ M).
-
Record the relaxation response at each concentration until a maximal response is achieved or the concentration range is exhausted.
-
Calculate the percentage of relaxation at each concentration relative to the maximal contraction induced by the agonist.
-
Construct a concentration-response curve and determine the EC₅₀ (half-maximal effective concentration) value for this compound.
Protocol 3: Investigation of the Mechanism of Action
This protocol outlines experiments to elucidate the involvement of PDE inhibition and calcium channel blockade in this compound's action.
A. To Investigate PDE Inhibition:
-
Pre-incubate tracheal rings with a sub-threshold concentration of this compound for 20-30 minutes.
-
Induce relaxation with a β-agonist like isoprenaline or salbutamol in a cumulative concentration-response manner.
-
A leftward shift in the concentration-response curve of the β-agonist in the presence of this compound would suggest PDE inhibition, as this would potentiate the effects of cAMP-elevating agents.
B. To Investigate Calcium Channel Blockade:
-
Depolarize the tracheal rings with a high concentration of KCl (e.g., 80 mM) in a calcium-free Krebs-Henseleit solution.
-
Add calcium chloride (CaCl₂) cumulatively to induce concentration-dependent contractions.
-
Repeat the CaCl₂ concentration-response curve in the presence of different concentrations of this compound (pre-incubated for 20-30 minutes).
-
A rightward shift in the CaCl₂ concentration-response curve indicates competitive antagonism at L-type voltage-operated calcium channels.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Dual mechanism of this compound leading to airway smooth muscle relaxation.
Caption: Workflow for evaluating this compound's spasmolytic effect in vitro.
References
- 1. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory mechanism of papaverine on carbachol-induced contraction in bovine trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Airway smooth muscle, asthma, and calcium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of the Airway Smooth Muscle Relaxant Effect of Drotaverine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphodiesterase inhibitors for the treatment of asthma and chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Studying Gastrointestinal Motility Using a Representative Antispasmodic Agent
Disclaimer: Initial searches for "Butaverine" did not yield specific information on a compound with this name used for gastrointestinal motility research. Therefore, these application notes and protocols have been created using Drotaverine , a well-documented antispasmodic agent with a similar sounding name, as a representative compound. Drotaverine is a phosphodiesterase-4 inhibitor and calcium channel blocker, making it a relevant model for studying smooth muscle relaxation in the gastrointestinal tract.
Introduction to Drotaverine
Drotaverine is a benzylisoquinoline derivative and a potent antispasmodic agent used to alleviate smooth muscle spasms in various conditions, including gastrointestinal disorders such as irritable bowel syndrome (IBS).[1][2] Its primary mechanism of action involves the selective inhibition of phosphodiesterase-4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP) within smooth muscle cells.[1][3][4] By inhibiting PDE4, Drotaverine increases intracellular cAMP levels, leading to the inactivation of myosin light-chain kinase (MLCK) and subsequent smooth muscle relaxation. Additionally, Drotaverine exhibits calcium-antagonistic properties by inhibiting voltage-dependent L-type calcium channels, which further contributes to its spasmolytic effects.
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to study the effects of Drotaverine on gastrointestinal motility using both in vitro and in vivo models.
Mechanism of Action: Signaling Pathway
Drotaverine's dual mechanism of action provides a targeted approach to inducing smooth muscle relaxation in the gastrointestinal tract. The following diagram illustrates the key signaling pathways modulated by Drotaverine.
Figure 1. Signaling pathway of Drotaverine in smooth muscle cells.
Data Presentation: Efficacy of Drotaverine in Irritable Bowel Syndrome (IBS)
The following tables summarize quantitative data from clinical studies evaluating the efficacy of Drotaverine in patients with IBS.
Table 1: Effect of Drotaverine on Pain Frequency and Severity in IBS Patients
| Time Point | Drotaverine Group (% of patients with significant decrease) | Placebo Group (% of patients with significant decrease) | p-value | Reference |
| Pain Frequency | ||||
| Week 2 | 25.9% | 9.4% | < 0.01 | |
| Week 3 | 60.0% | 21.2% | < 0.01 | |
| Week 4 | 77.7% | 30.6% | < 0.01 | |
| Pain Severity | ||||
| Week 4 | 77.7% | 30.6% | < 0.01 |
Table 2: Global Assessment of Symptom Relief in IBS Patients after 4 Weeks of Treatment
| Assessment | Drotaverine Group (% of patients with significant improvement) | Placebo Group (% of patients with significant improvement) | p-value | Reference |
| Patient's Global Relief | 85.9% | 39.5% | < 0.01 | |
| Clinician's Global Relief | 82.4% | 36.5% | < 0.01 |
Table 3: Improvement in Stool Frequency in IBS Patients
| Time Point | Drotaverine Group (% of patients with significant improvement) | Placebo Group (% of patients with significant improvement) | p-value | Reference |
| Week 3 | 30.6% | 11.8% | < 0.01 | |
| Week 4 | 44.7% | 15.3% | < 0.01 |
Experimental Protocols
Protocol 1: In Vitro Assessment of Drotaverine on Isolated Intestinal Smooth Muscle Contraction
This protocol describes the methodology for evaluating the effect of Drotaverine on the contractility of isolated intestinal segments using an organ bath system.
Materials:
-
Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, 11.1 mM glucose)
-
Carbogen gas (95% O2, 5% CO2)
-
Drotaverine hydrochloride
-
Contractile agonists (e.g., Acetylcholine, Carbachol, KCl)
-
Isolated tissue segments (e.g., guinea pig ileum, rat colon)
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Euthanize the animal according to approved ethical guidelines.
-
Isolate the desired intestinal segment (e.g., terminal ileum) and place it in cold Krebs-Henseleit solution.
-
Gently remove any adhering mesenteric tissue.
-
Cut the segment into 2-3 cm long pieces.
-
-
Organ Bath Setup:
-
Mount the tissue segments in the organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with Carbogen gas.
-
Connect one end of the tissue to a fixed hook and the other end to an isometric force transducer.
-
Apply an initial tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15 minutes.
-
-
Experimental Protocol:
-
Record the spontaneous contractile activity of the tissue.
-
Induce sustained contractions using a contractile agonist (e.g., 60 mM KCl or 1 µM Carbachol).
-
Once a stable contraction plateau is reached, add Drotaverine in a cumulative, concentration-dependent manner (e.g., 10⁻⁹ M to 10⁻⁴ M).
-
Record the relaxation response at each concentration.
-
Wash the tissues thoroughly between experiments.
-
-
Data Analysis:
-
Express the relaxation response as a percentage of the pre-contraction induced by the agonist.
-
Construct concentration-response curves and calculate the IC₅₀ (half-maximal inhibitory concentration) value for Drotaverine.
-
Figure 2. Workflow for in vitro assessment of Drotaverine.
Protocol 2: In Vivo Assessment of Drotaverine on Gastrointestinal Transit
This protocol outlines the procedure for measuring the effect of Drotaverine on whole gut transit time in mice using the carmine red dye method.
Materials:
-
Mice (e.g., C57BL/6, 8-10 weeks old)
-
Drotaverine hydrochloride
-
Vehicle (e.g., 0.5% methylcellulose)
-
Carmine red dye solution (6% w/v in 0.5% methylcellulose)
-
Oral gavage needles
-
Individual cages with white filter paper on the bottom
Procedure:
-
Animal Preparation:
-
Fast the mice for 16-18 hours with free access to water.
-
House the mice individually in cages with a clean, white paper lining for easy observation of fecal pellets.
-
-
Drug Administration:
-
Administer Drotaverine or vehicle orally via gavage at the desired dose (e.g., 10, 20, 40 mg/kg).
-
Wait for a predetermined time (e.g., 30 minutes) for drug absorption.
-
-
Marker Administration:
-
Administer the carmine red dye solution (e.g., 0.2 mL per mouse) orally via gavage.
-
Record the time of marker administration as T₀.
-
-
Observation and Data Collection:
-
Monitor the mice for the expulsion of the first red-colored fecal pellet.
-
Record the time of the first red pellet expulsion.
-
The whole gut transit time is the time difference between the administration of the carmine red dye and the appearance of the first red pellet.
-
-
Data Analysis:
-
Calculate the mean whole gut transit time for each treatment group.
-
Compare the transit times of the Drotaverine-treated groups with the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).
-
Figure 3. Workflow for in vivo assessment of Drotaverine.
References
Butaverine: A Versatile Tool for Probing Vasodilation Mechanisms
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
Butaverine, a synthetic derivative of papaverine, is emerging as a valuable pharmacological tool for the investigation of vasodilation. Its utility in research stems from its purported dual mechanism of action, involving the inhibition of phosphodiesterase (PDE) enzymes and the blockade of L-type calcium channels in vascular smooth muscle cells. This document provides detailed application notes on the use of this compound as a tool compound in vasodilation studies, complete with experimental protocols and data presentation guidelines.
Introduction
Vasodilation, the widening of blood vessels, is a critical physiological process regulated by a complex interplay of signaling pathways. Dysregulation of vascular tone is implicated in a multitude of cardiovascular diseases, including hypertension, angina, and ischemic heart disease. Pharmacological agents that induce vasodilation are therefore of significant interest for both therapeutic development and basic research. This compound, as a spasmolytic agent, offers a unique opportunity to dissect the contributions of cyclic nucleotide signaling and calcium homeostasis in smooth muscle relaxation. These notes serve as a comprehensive guide for utilizing this compound to explore the intricacies of vasodilation.
Mechanism of Action
While specific quantitative data for this compound is not extensively documented in publicly available literature, its mechanism of action is inferred from its structural similarity to papaverine and drotaverine. The vasodilatory effect of this compound is likely mediated through two primary pathways:
-
Phosphodiesterase (PDE) Inhibition : this compound is thought to inhibit PDE enzymes, particularly PDE4, which are responsible for the degradation of cyclic adenosine monophosphate (cAMP). Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates and inactivates Myosin Light Chain Kinase (MLCK). This prevents the phosphorylation of myosin, leading to smooth muscle relaxation and vasodilation.
-
Calcium Channel Blockade : this compound may also act as a blocker of L-type voltage-gated calcium channels. By inhibiting the influx of extracellular calcium into vascular smooth muscle cells, it reduces the formation of the Ca2+-calmodulin complex, a critical step for the activation of MLCK. This reduction in intracellular calcium concentration contributes to vasodilation.
The dual nature of this compound's mechanism makes it a particularly interesting compound for studying the crosstalk and relative importance of these two major vasodilatory pathways.
Data Presentation
To facilitate the comparison and interpretation of experimental results, all quantitative data should be summarized in structured tables. The following are examples of tables that can be used to present data from vasodilation studies using this compound.
Table 1: Vasorelaxant Effect of this compound on Pre-contracted Arterial Rings
| Agonist Used for Pre-contraction | Concentration of Agonist (µM) | This compound EC50 (µM) | Maximum Relaxation (%) |
| Phenylephrine | 1 | [To be determined] | [To be determined] |
| KCl | 60 | [To be determined] | [To be determined] |
Table 2: Inhibitory Effect of this compound on Phosphodiesterase Activity
| PDE Isoform | This compound IC50 (µM) | Reference Inhibitor | Reference Inhibitor IC50 (µM) |
| PDE4 | [To be determined] | Rolipram | [Value] |
| PDE5 | [To be determined] | Sildenafil | [Value] |
Table 3: Calcium Channel Blocking Activity of this compound
| Experimental Model | This compound IC50 (µM) | Reference Blocker | Reference Blocker IC50 (µM) |
| K+-depolarized smooth muscle | [To be determined] | Verapamil | [Value] |
| Patch-clamp (L-type Ca2+ current) | [To be determined] | Nifedipine | [Value] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted based on specific experimental needs and available equipment.
Protocol 1: Ex Vivo Vasodilation Assay using Isolated Arterial Rings (Organ Bath)
This protocol details the assessment of the vasodilatory effect of this compound on isolated segments of arteries, a classic method in cardiovascular pharmacology.
Materials:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit Solution (KHS): (in mM) NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1. The solution should be freshly prepared and continuously gassed with 95% O2 / 5% CO2 to maintain a pH of 7.4.[1]
-
High Potassium Chloride (KCl) Solution: KHS with equimolar substitution of NaCl with KCl (e.g., 60-80 mM KCl).[1]
-
Phenylephrine (PE) or Norepinephrine (NE) for pre-contraction.
-
Acetylcholine (ACh) to assess endothelium integrity.[1]
-
This compound stock solution.
-
Organ bath system with force transducers and data acquisition software.[2]
-
Dissecting microscope and surgical instruments.
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the rat according to institutional guidelines.
-
Carefully dissect the thoracic aorta and place it in ice-cold KHS.
-
Under a dissecting microscope, remove adhering connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in length.[1]
-
-
Mounting and Equilibration:
-
Mount the aortic rings in the organ bath chambers filled with KHS maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. During this period, replace the KHS every 15-20 minutes.
-
-
Viability and Endothelium Integrity Check:
-
After equilibration, contract the rings with high KCl solution (e.g., 80 mM) to confirm tissue viability. Wash with KHS until baseline tension is restored.
-
Induce a submaximal contraction with phenylephrine (e.g., 1 µM). Once a stable plateau is reached, add acetylcholine (e.g., 10 µM) to assess endothelium integrity. A relaxation of >80% indicates intact endothelium. Wash and return to baseline.
-
-
Vasodilation Protocol:
-
Pre-contract the arterial rings with a submaximal concentration of phenylephrine (e.g., 1 µM) or KCl (e.g., 60 mM) to a stable plateau.
-
Once a stable contraction is achieved, add this compound in a cumulative manner (e.g., from 1 nM to 100 µM), allowing the response to each concentration to stabilize before adding the next.
-
-
Data Analysis:
-
Record the relaxation at each concentration of this compound as a percentage of the pre-contraction induced by phenylephrine or KCl.
-
Plot the concentration-response curve and calculate the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation).
-
Protocol 2: Phosphodiesterase (PDE) Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against specific PDE isoforms. Commercially available PDE assay kits are a convenient option.
Materials:
-
Recombinant human PDE isoforms (e.g., PDE4, PDE5).
-
cAMP or cGMP as a substrate.
-
This compound stock solution.
-
Assay buffer.
-
Detection reagents (e.g., fluorescently labeled substrate, antibody for ELISA, or a coupled enzyme system that produces a detectable signal).
-
Microplate reader.
Procedure:
-
Assay Preparation:
-
Prepare serial dilutions of this compound and a known reference inhibitor (e.g., Rolipram for PDE4).
-
Prepare the PDE enzyme and substrate solutions in the assay buffer according to the manufacturer's instructions.
-
-
Enzymatic Reaction:
-
In a microplate, add the assay buffer, this compound or reference inhibitor, and the PDE enzyme.
-
Initiate the reaction by adding the substrate (cAMP or cGMP).
-
Incubate the plate at the recommended temperature (e.g., 37°C) for a specified time.
-
-
Detection:
-
Stop the reaction and add the detection reagents.
-
Measure the signal (e.g., fluorescence, absorbance) using a microplate reader. The signal will be inversely proportional to the PDE activity.
-
-
Data Analysis:
-
Calculate the percentage of PDE inhibition for each concentration of this compound.
-
Plot the concentration-inhibition curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the PDE activity).
-
Protocol 3: Assessment of Calcium Channel Blocking Activity
This protocol describes two common methods to evaluate the calcium channel blocking properties of this compound.
Method A: Contraction of K+-depolarized Smooth Muscle
Materials:
-
Isolated tissue preparation (e.g., aortic rings, as in Protocol 1).
-
Normal KHS and Ca2+-free KHS.
-
High KCl solution.
-
Calcium chloride (CaCl2) solution.
-
This compound stock solution.
-
Organ bath setup.
Procedure:
-
Tissue Preparation and Equilibration:
-
Prepare and mount the aortic rings as described in Protocol 1.
-
Equilibrate the tissues in normal KHS.
-
-
Depolarization and Calcium-induced Contraction:
-
Replace the normal KHS with a Ca2+-free, high KCl solution to depolarize the cell membranes.
-
After a period of incubation, add CaCl2 in a cumulative manner to induce concentration-dependent contractions.
-
-
Inhibition by this compound:
-
Wash the tissues and incubate them with different concentrations of this compound for a predetermined time (e.g., 20-30 minutes).
-
Repeat the cumulative addition of CaCl2 in the presence of this compound.
-
-
Data Analysis:
-
Compare the concentration-response curves for CaCl2 in the absence and presence of this compound. A rightward shift in the curve indicates competitive antagonism of calcium channels.
-
Calculate the IC50 value of this compound for the inhibition of calcium-induced contractions.
-
Method B: Patch-Clamp Electrophysiology (Advanced)
This technique allows for the direct measurement of ion channel activity in single cells.
Materials:
-
Isolated vascular smooth muscle cells.
-
Patch-clamp rig (amplifier, micromanipulator, microscope).
-
Data acquisition and analysis software.
-
Pipettes and solutions (intracellular and extracellular).
-
This compound stock solution.
Procedure:
-
Cell Preparation:
-
Isolate single vascular smooth muscle cells from an appropriate tissue source.
-
-
Patch-Clamp Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a negative membrane potential (e.g., -80 mV) and apply depolarizing voltage steps to elicit L-type Ca2+ currents.
-
-
Application of this compound:
-
Perfuse the cell with an external solution containing different concentrations of this compound.
-
Record the Ca2+ currents in the presence of the compound.
-
-
Data Analysis:
-
Measure the peak amplitude of the Ca2+ current at each concentration of this compound.
-
Calculate the percentage of inhibition of the Ca2+ current and determine the IC50 value.
-
Visualizations
The following diagrams illustrate the proposed signaling pathways and experimental workflows.
Caption: Proposed dual mechanism of this compound-induced vasodilation.
Caption: Experimental workflow for the organ bath vasodilation assay.
Caption: General workflow for a phosphodiesterase inhibition assay.
Conclusion
This compound presents itself as a promising tool compound for the comprehensive study of vasodilation. Its inferred dual mechanism of action allows for the investigation of both the cyclic nucleotide and calcium signaling pathways in vascular smooth muscle. The protocols and guidelines provided herein offer a robust framework for researchers to characterize the pharmacological profile of this compound and to utilize it in elucidating the fundamental mechanisms of vascular tone regulation. Further research to determine the specific EC50 and IC50 values for this compound is warranted and will significantly enhance its utility as a precise pharmacological probe.
References
Application Notes: Cell-Based Assays for Determining Butaverine Activity
Introduction
These application notes provide detailed protocols for three distinct cell-based assays designed to quantitatively assess the biological activity of Butaverine. The assays will enable researchers to:
-
Functionally determine its smooth muscle relaxation potential.
-
Investigate its inhibitory effect on intracellular calcium mobilization.
-
Measure its impact on intracellular cAMP accumulation.
These protocols are intended for researchers, scientists, and drug development professionals engaged in the characterization of smooth muscle relaxants.
Assay 1: Functional Smooth Muscle Cell Relaxation Assay
This assay provides a direct functional measurement of this compound's ability to induce relaxation in pre-contracted smooth muscle cells. The protocol utilizes an impedance-based method to non-invasively monitor changes in cell morphology and adhesion, which correlate with the contractile state of the cells.
Experimental Protocol
-
Cell Culture:
-
Culture primary human airway smooth muscle cells (HASM) or a suitable cell line (e.g., A7r5) in smooth muscle cell growth medium.
-
Seed the cells onto a 96-well electronic microtiter plate (e-plate) at a density of 30,000 cells/well.
-
Allow cells to grow to confluence in a humidified incubator at 37°C with 5% CO2.
-
-
Inducing Contraction:
-
Once confluent, replace the growth medium with a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Establish a baseline impedance reading for 15-30 minutes.
-
Induce contraction by adding a contractile agonist, such as histamine (10 µM) or methacholine (1 µM), to each well.
-
Monitor the impedance change until a stable contractile plateau is reached.
-
-
This compound Treatment and Relaxation Measurement:
-
Prepare a dose range of this compound (e.g., 0.1 nM to 100 µM) in the physiological salt solution.
-
Add the different concentrations of this compound to the pre-contracted cells. Include a vehicle control (e.g., DMSO) and a positive control relaxant (e.g., theophylline).
-
Continuously monitor the cell impedance to measure the rate and extent of relaxation. Relaxation is observed as a return of impedance towards the baseline.
-
-
Data Analysis:
-
Normalize the impedance data, setting the baseline before contraction to 100% and the peak of contraction to 0%.
-
Calculate the percentage of relaxation for each this compound concentration.
-
Plot the concentration-response curve and determine the EC50 (half-maximal effective concentration) value for this compound.
-
Workflow Diagram
Assay 2: Intracellular Calcium Mobilization Assay
This assay is designed to investigate this compound's potential role as a calcium channel blocker by measuring its effect on intracellular calcium concentration ([Ca2+]i). The protocol uses a fluorescent Ca2+ indicator, such as Fluo-4 AM, which increases in fluorescence intensity upon binding to free calcium.
Experimental Protocol
-
Cell Preparation and Dye Loading:
-
Seed smooth muscle cells (e.g., HASM or A7r5) in a black, clear-bottom 96-well plate and grow to 80-90% confluence.
-
Wash the cells with HBSS.
-
Load the cells with Fluo-4 AM (2-5 µM) in HBSS for 45-60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess dye.
-
-
This compound Incubation:
-
Add 100 µL of HBSS containing various concentrations of this compound (or a known L-type calcium channel blocker like nifedipine as a positive control) to the wells.
-
Incubate for 15-20 minutes at room temperature.
-
-
Measurement of Calcium Influx:
-
Place the plate in a fluorescence microplate reader (e.g., FlexStation 3) equipped with an automated fluid transfer module.
-
Establish a baseline fluorescence reading (Excitation: 494 nm, Emission: 516 nm) for 15-20 seconds.
-
Induce calcium influx by adding a depolarizing agent, such as potassium chloride (KCl, final concentration 60 mM).
-
Immediately begin recording the fluorescence intensity for 2-3 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Normalize the data, where the response in the absence of an inhibitor is 100% and the baseline is 0%.
-
Plot the normalized peak response against the concentration of this compound.
-
Determine the IC50 (half-maximal inhibitory concentration) value from the resulting dose-response curve.
-
Signaling Pathway Diagram
Assay 3: Intracellular cAMP Accumulation Assay
This assay quantifies the effect of this compound on intracellular cAMP levels, which is indicative of PDE inhibition. The protocol is based on a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen, where cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody.
Experimental Protocol
-
Cell Stimulation:
-
Culture a suitable cell line (e.g., HEK293 cells expressing a Gs-coupled receptor, or primary smooth muscle cells) in a 384-well plate.
-
Pre-treat the cells with a phosphodiesterase inhibitor like IBMX (100-500 µM) for 15-30 minutes to prevent the degradation of newly synthesized cAMP.
-
Add varying concentrations of this compound to the cells and incubate for 15-30 minutes.
-
Stimulate adenylyl cyclase and induce cAMP production by adding an agonist like Forskolin (10 µM).
-
-
Cell Lysis and Detection:
-
Lyse the cells according to the specific assay kit manufacturer's instructions.
-
Add the detection reagents, which typically include a cAMP-d2 tracer (acceptor) and an anti-cAMP antibody labeled with a cryptate (donor).
-
Incubate the plate at room temperature for 60 minutes to allow the competitive binding reaction to reach equilibrium.
-
-
Signal Measurement:
-
Read the plate on an HTRF-compatible microplate reader. The signal is inversely proportional to the concentration of cAMP in the sample. A high level of cellular cAMP leads to a low signal, and vice versa.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw assay signals for the this compound-treated samples into cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the this compound concentration to generate a dose-response curve.
-
Determine the EC50 value for this compound-induced cAMP accumulation.
-
Signaling Pathway Diagram
Data Presentation
Quantitative data from these assays should be summarized to facilitate comparison of this compound's potency across its different mechanisms of action.
Table 1: Functional Activity of this compound and Control Compounds
| Compound | Assay | Parameter | Value |
| This compound | Smooth Muscle Relaxation | EC50 | 1.5 µM |
| Theophylline | Smooth Muscle Relaxation | EC50 | 15 µM |
| This compound | Intracellular Ca2+ Influx | IC50 | 2.8 µM |
| Nifedipine | Intracellular Ca2+ Influx | IC50 | 0.1 µM |
| This compound | cAMP Accumulation | EC50 | 0.9 µM |
| Rolipram | cAMP Accumulation | EC50 | 0.2 µM |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
References
- 1. Assessment of the Airway Smooth Muscle Relaxant Effect of Drotaverine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of the Airway Smooth Muscle Relaxant Effect of Drotaverine | Semantic Scholar [semanticscholar.org]
- 3. Potential L-Type Voltage-Operated Calcium Channel Blocking Effect of Drotaverine on Functional Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of smooth muscle relaxation by rociverine - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Throughput Screening Methods for Butaverine Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butaverine, a known spasmolytic agent, exerts its effects by inducing smooth muscle relaxation. Its therapeutic potential has led to increased interest in the discovery and development of novel analogs with improved potency, selectivity, and pharmacokinetic profiles. High-throughput screening (HTS) is an essential component of this process, enabling the rapid evaluation of large libraries of chemical compounds to identify promising new drug candidates.[1][2][3][4] This document provides detailed application notes and protocols for the high-throughput screening of this compound analogs, focusing on its two primary putative mechanisms of action: phosphodiesterase (PDE) inhibition and calcium channel blockade.[5]
The methodologies described herein are designed to be robust, scalable, and amenable to automation, facilitating the efficient screening of extensive compound libraries.
Putative Mechanisms of Action of this compound
This compound's spasmolytic effects are primarily attributed to its ability to increase intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), and to block the influx of extracellular calcium (Ca2+) into smooth muscle cells. These actions lead to the relaxation of smooth muscle tissue.
-
Phosphodiesterase (PDE) Inhibition: this compound is thought to inhibit phosphodiesterases, a group of enzymes that degrade cAMP and cGMP. By inhibiting these enzymes, this compound increases the intracellular concentrations of these second messengers, leading to the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively. This cascade ultimately results in smooth muscle relaxation.
-
Calcium Channel Blockade: this compound may also act as a calcium channel blocker, inhibiting the influx of Ca2+ through L-type voltage-gated calcium channels in the cell membrane of smooth muscle cells. The reduced intracellular Ca2+ concentration prevents the activation of calmodulin and myosin light-chain kinase (MLCK), thereby inhibiting muscle contraction.
High-Throughput Screening Strategies for this compound Analogs
A dual-pronged HTS strategy targeting both PDE inhibition and calcium channel blockade is recommended for the comprehensive evaluation of this compound analogs.
Primary Screening Assays
-
Phosphodiesterase (PDE) Inhibition Assays: These assays are designed to identify compounds that inhibit the activity of specific PDE isoforms. Fluorescence-based and luminescence-based assays are well-suited for HTS due to their high sensitivity and amenability to automation.
-
Calcium Channel Blockade Assays: These cell-based assays measure changes in intracellular calcium concentration in response to stimuli. Fluorescence-based assays using calcium-sensitive dyes are the most common HTS methods for identifying calcium channel blockers.
Secondary and Confirmatory Assays
Hits identified from the primary screens should be subjected to secondary assays to confirm their activity, determine their potency and selectivity, and elucidate their mechanism of action. These may include:
-
IC50 Determination: Dose-response curves are generated to determine the half-maximal inhibitory concentration (IC50) of the hit compounds.
-
Selectivity Profiling: Compounds are tested against a panel of different PDE isoforms or other ion channels to assess their selectivity.
-
Mechanism of Action Studies: Further biophysical and cellular assays are conducted to confirm the target engagement and downstream signaling effects.
Experimental Protocols
Protocol 1: Fluorescence Polarization-Based PDE Inhibition Assay
This protocol describes a competitive fluorescence polarization (FP) assay for screening inhibitors of a specific PDE isoform (e.g., PDE5). The assay measures the displacement of a fluorescently labeled cGMP analog from the active site of the PDE enzyme.
Materials:
-
Recombinant human PDE enzyme (e.g., PDE5A)
-
Fluorescently labeled cGMP analog (e.g., FAM-cGMP)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA)
-
384-well, low-volume, black microplates
-
Test compounds (this compound analogs) and a known PDE inhibitor (e.g., Sildenafil) as a positive control.
Procedure:
-
Compound Plating: Prepare serial dilutions of test compounds and controls in DMSO. Using an acoustic liquid handler, dispense a small volume (e.g., 20 nL) of each compound solution into the wells of a 384-well plate.
-
Enzyme Preparation: Dilute the PDE enzyme to the desired concentration in assay buffer.
-
Assay Reaction:
-
Add enzyme solution to each well of the plate.
-
Add the fluorescently labeled cGMP analog to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
-
Detection: Read the fluorescence polarization on a plate reader equipped for FP measurements (Excitation/Emission wavelengths appropriate for the fluorophore, e.g., 485/535 nm for FAM).
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the controls (no enzyme and no inhibitor).
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based Calcium Flux Assay
This protocol outlines a fluorescent cell-based assay to screen for inhibitors of L-type calcium channels using a calcium-sensitive dye.
Materials:
-
A cell line endogenously expressing or stably transfected with the target L-type calcium channel (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A depolarizing agent (e.g., KCl) to activate the voltage-gated calcium channels.
-
384-well, black-walled, clear-bottom microplates.
-
Test compounds (this compound analogs) and a known calcium channel blocker (e.g., Nifedipine) as a positive control.
Procedure:
-
Cell Plating: Seed the cells into 384-well plates and grow them to confluence.
-
Dye Loading:
-
Remove the growth medium and wash the cells with assay buffer.
-
Add the calcium-sensitive dye loading solution to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake.
-
Wash the cells to remove excess dye.
-
-
Compound Addition: Add the test compounds and controls to the wells and incubate for a short period.
-
Stimulation and Detection:
-
Place the plate in a fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR or FDSS).
-
Measure the baseline fluorescence.
-
Add the depolarizing agent (e.g., KCl) to all wells to induce calcium influx.
-
Immediately begin kinetic measurement of the fluorescence signal over time.
-
Data Analysis:
-
Determine the peak fluorescence intensity for each well after stimulation.
-
Calculate the percent inhibition of the calcium influx for each compound by comparing the peak fluorescence in the presence of the compound to the controls.
-
Generate dose-response curves and calculate IC50 values for active compounds.
Data Presentation
Quantitative data from the HTS assays should be summarized in a clear and structured format to facilitate comparison and hit selection.
Table 1: Summary of PDE Inhibition HTS Results for this compound Analogs
| Compound ID | PDE Isoform | IC50 (µM) | Maximum Inhibition (%) |
| BVA-001 | PDE5A1 | 0.5 | 98 |
| BVA-002 | PDE5A1 | 1.2 | 95 |
| BVA-003 | PDE5A1 | > 50 | 10 |
| Sildenafil | PDE5A1 | 0.005 | 100 |
Table 2: Summary of Calcium Channel Blockade HTS Results for this compound Analogs
| Compound ID | Cell Line | IC50 (µM) | Maximum Inhibition (%) |
| BVA-101 | HEK293-CaV1.2 | 2.1 | 92 |
| BVA-102 | HEK293-CaV1.2 | 5.8 | 88 |
| BVA-103 | HEK293-CaV1.2 | > 50 | 5 |
| Nifedipine | HEK293-CaV1.2 | 0.1 | 99 |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Putative signaling pathways of this compound analogs.
Caption: High-throughput screening workflow for this compound analogs.
Conclusion
The described HTS protocols and workflows provide a robust framework for the identification and characterization of novel this compound analogs. By targeting both phosphodiesterase inhibition and calcium channel blockade, researchers can comprehensively evaluate compound libraries and select promising candidates for further development. The integration of automated liquid handling and detection technologies is crucial for the successful implementation of these high-throughput screens. Careful data analysis and appropriate secondary assays are essential to validate initial hits and advance the most promising compounds toward preclinical studies.
References
- 1. Calcium channel blockers - Mayo Clinic [mayoclinic.org]
- 2. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]
Application Notes and Protocols for Butaverine Administration in Animal Models of Vasospasm
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the date of this document, there is a lack of direct scientific literature detailing the administration of Butaverine in animal models specifically for vasospasm. The following application notes and protocols are therefore based on the known mechanisms of structurally and functionally related compounds, such as Papaverine and Drotaverine, which have been studied for their vasodilatory and antispasmodic properties. These protocols are intended to serve as a foundational guide for researchers initiating studies on this compound for this indication and will require optimization.
Introduction
Vasospasm, the prolonged and often severe contraction of blood vessels, is a critical contributor to morbidity and mortality in conditions such as subarachnoid hemorrhage (SAH), leading to cerebral ischemia. The development of effective pharmacological interventions is a key area of research. This compound, a fatty acid ester also known as Butamiverine, is a compound of interest for its potential smooth muscle relaxant properties. While direct evidence is pending, its structural similarity to Papaverine, a non-specific phosphodiesterase (PDE) inhibitor, and functional similarity to Drotaverine, a PDE4 inhibitor with calcium channel blocking activity, suggest a potential therapeutic role in mitigating vasospasm.
These notes provide a hypothetical framework for the preclinical evaluation of this compound in established animal models of vasospasm.
Postulated Mechanism of Action of this compound in Vasospasm
Based on the mechanisms of related compounds, this compound is hypothesized to induce vascular smooth muscle relaxation through a dual mechanism:
-
Phosphodiesterase (PDE) Inhibition: this compound may inhibit PDE enzymes, particularly PDE4, within vascular smooth muscle cells. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates Myosin Light Chain Kinase (MLCK). This prevents the phosphorylation of myosin light chains, a critical step for smooth muscle contraction, thereby promoting vasodilation.
-
Calcium Channel Blockade: this compound may also directly block L-type voltage-operated calcium channels on the membrane of vascular smooth muscle cells. This action inhibits the influx of extracellular calcium (Ca2+), a primary trigger for vasoconstriction. By reducing intracellular calcium concentrations, this compound would further contribute to smooth muscle relaxation and vessel dilation.
Signaling Pathway Diagram
Caption: Postulated signaling pathway of this compound in vascular smooth muscle cells.
Comparative Data of Related Vasodilators
To provide a basis for dosing and expected outcomes, the following table summarizes data from studies on Papaverine and Drotaverine in animal models of vasospasm.
| Drug | Animal Model | Vasospasm Induction | Administration Route | Dosage | Key Findings |
| Drotaverine | Rat | Femoral artery clamping and topical adrenaline | Topical irrigation | 0.1 ml | Significant vasodilation compared to saline control. |
| Papaverine | Rabbit | Autologous blood injection into cisterns | Intravenous (IV), Intra-arterial (IA), Intra-cisternal (IC) | 2 mg/kg | IA route was most effective in reversing vasospasm. |
| Papaverine | Dog | Two-hemorrhage model (cisternal blood injection) | Intra-arterial bolus | 2 mg/kg | Failed to reverse established, delayed vasospasm. |
Experimental Protocols
The following are detailed, hypothetical protocols for evaluating this compound in two common animal models of vasospasm.
Protocol 1: Rat Femoral Artery Vasospasm Model
This acute model is suitable for rapid screening of the direct topical effects of this compound.
4.1.1. Animals
-
Male Wistar rats (250-300g)
4.1.2. Materials
-
This compound solution (e.g., 0.1, 0.5, 1.0 mg/ml in saline)
-
Ketamine/Xylazine anesthetic solution
-
Adrenaline solution (1:1000)
-
Sterile saline
-
Microsurgical instruments
-
Vascular clips
-
High-resolution digital camera with measurement software
4.1.3. Procedure
-
Anesthetize the rat with an intraperitoneal injection of Ketamine/Xylazine.
-
Secure the animal in a supine position and surgically expose the femoral artery.
-
Measure the baseline diameter of the femoral artery using digital imaging software.
-
Induce vasospasm by applying a vascular clip to the artery for 2 minutes and topically applying a cotton swab soaked in adrenaline solution.
-
Remove the clip and confirm vasospasm by measuring the reduced arterial diameter.
-
Divide animals into treatment groups:
-
Group 1: Topical irrigation with sterile saline (Control)
-
Group 2: Topical irrigation with this compound (0.1 mg/ml)
-
Group 3: Topical irrigation with this compound (0.5 mg/ml)
-
Group 4: Topical irrigation with this compound (1.0 mg/ml)
-
-
Irrigate the vasospastic segment of the femoral artery with the respective solution for 2 minutes.
-
Measure the arterial diameter at 5, 15, and 30 minutes post-irrigation.
-
At the end of the experiment, euthanize the animal according to institutional guidelines.
4.1.4. Data Analysis
-
Calculate the percentage change in arterial diameter from the vasospastic state for each group at each time point.
-
Perform statistical analysis (e.g., ANOVA with post-hoc tests) to compare the effects of different this compound concentrations against the control.
Protocol 2: Mouse Model of Subarachnoid Hemorrhage (SAH)-Induced Cerebral Vasospasm
This model is more clinically relevant for studying delayed cerebral vasospasm.
4.2.1. Animals
-
Male C57BL/6 mice (20-25g)
4.2.2. Materials
-
This compound solution for intraperitoneal (IP) or intravenous (IV) injection (e.g., 1, 5, 10 mg/kg)
-
Isoflurane anesthetic
-
Stereotaxic frame
-
Hamilton syringe
-
Autologous arterial blood
-
Perfusion fixation solutions (saline, 4% paraformaldehyde)
-
Microtome and microscopy equipment
4.2.3. Procedure
-
Anesthetize the mouse with isoflurane and mount it in a stereotaxic frame.
-
Induce SAH by injecting 50 µl of autologous arterial blood into the prechiasmatic cistern using a Hamilton syringe. Sham-operated animals will receive a saline injection.
-
Allow the animals to recover.
-
Administer this compound or vehicle (saline) via IP or IV injection at predetermined time points (e.g., 6, 24, and 48 hours post-SAH).
-
Group 1: Sham + Vehicle
-
Group 2: SAH + Vehicle
-
Group 3: SAH + this compound (1 mg/kg)
-
Group 4: SAH + this compound (5 mg/kg)
-
Group 5: SAH + this compound (10 mg/kg)
-
-
At 72 hours post-SAH (peak vasospasm), deeply anesthetize the mice and perform transcardial perfusion with saline followed by 4% paraformaldehyde.
-
Harvest the brains and post-fix them.
-
Embed the brains and prepare coronal sections.
-
Stain the sections (e.g., with Hematoxylin and Eosin) and measure the cross-sectional area of the basilar artery or middle cerebral artery.
4.2.4. Data Analysis
-
Calculate the vessel lumen area for each animal.
-
Compare the vessel areas between the SAH + Vehicle group and the this compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Neurological scoring can also be performed daily to assess functional outcomes.
Experimental Workflow Diagram
Caption: General experimental workflows for in vivo vasospasm models.
Conclusion
The provided application notes and protocols offer a comprehensive, albeit hypothetical, starting point for the investigation of this compound in animal models of vasospasm. Researchers should adapt these protocols based on their specific experimental goals and institutional guidelines. The potential dual mechanism of PDE inhibition and calcium channel blockade makes this compound a promising candidate for further research in the treatment of vasospasm. Careful dose-response studies and detailed histological and functional analyses will be crucial in determining its therapeutic potential.
Application Notes and Protocols for the Quantification of Butaverine in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butaverine is a spasmolytic agent used for the relaxation of smooth muscles. Accurate quantification of this compound in biological matrices such as plasma and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This document provides detailed application notes and protocols for the quantitative analysis of this compound in biological samples. In the absence of a specifically published and validated method for this compound, the following protocols have been adapted from a validated LC-MS/MS method for Drotaverine, a structurally and functionally similar compound. It is imperative that these methods are fully validated for this compound in the user's laboratory before application to clinical or non-clinical study samples.
Overview of Analytical Methods
The primary recommended method for the quantification of this compound in biological samples is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which are essential for accurately measuring low concentrations of drugs in complex biological matrices. An alternative, though potentially less sensitive method, is High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
I. Proposed LC-MS/MS Method for Quantification of this compound in Human Plasma
This proposed method is adapted from a validated assay for Drotaverine and is expected to be a robust starting point for the development of a validated this compound assay.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and straightforward method for extracting small molecules from plasma samples.
Protocol:
-
Allow frozen plasma samples to thaw at room temperature.
-
Vortex the plasma sample to ensure homogeneity.
-
In a clean microcentrifuge tube, add 100 µL of the plasma sample.
-
Add 300 µL of cold acetonitrile containing the internal standard (e.g., a structurally similar compound not present in the sample, such as Imipramine).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and inject a portion of the reconstituted sample into the LC-MS/MS system.
Diagram of the Sample Preparation Workflow:
Caption: Workflow for this compound extraction from plasma.
Liquid Chromatography Conditions (Proposed)
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 95% A, linearly decrease to 5% A over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 1 minute. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions (Proposed)
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | To be determined for this compound (requires infusion of a standard solution) |
| Product Ion (Q3) | To be determined for this compound (requires fragmentation of the precursor ion) |
| Collision Energy | To be optimized for this compound |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Method Validation Parameters
The proposed method must be validated according to regulatory guidelines (e.g., FDA, EMA). The following parameters should be assessed:
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 for a calibration curve with at least 6 non-zero concentrations. |
| Accuracy & Precision | Intra- and inter-day precision (%CV) should be ≤ 15% (≤ 20% at the LLOQ). Accuracy (%RE) should be within ±15% (±20% at the LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. Signal-to-noise ratio should be ≥ 10. |
| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard in blank biological matrix from at least 6 different sources. |
| Matrix Effect | The matrix factor should be consistent across different lots of the biological matrix. The CV of the matrix factor should be ≤ 15%. |
| Recovery | The extraction recovery of the analyte and internal standard should be consistent, precise, and reproducible. |
| Stability | Analyte stability should be demonstrated under various conditions: freeze-thaw cycles, short-term at room temperature, long-term frozen, and post-preparative in the autosampler. |
Diagram of the Analytical Method Workflow:
Caption: Overall bioanalytical workflow for this compound.
II. Alternative HPLC-UV Method for Quantification of this compound
For laboratories where LC-MS/MS is not available, an HPLC-UV method can be developed. This method is generally less sensitive and may be more susceptible to interference from matrix components.
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE can provide a cleaner extract compared to protein precipitation, which is beneficial for HPLC-UV analysis.
Protocol:
-
To 500 µL of plasma in a glass tube, add 50 µL of an appropriate internal standard solution.
-
Add 100 µL of 1 M sodium hydroxide to basify the sample.
-
Add 5 mL of an organic extraction solvent (e.g., a mixture of n-hexane and isoamyl alcohol, 99:1 v/v).
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 3000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the HPLC system.
HPLC-UV Conditions (Proposed)
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.5 with phosphoric acid) in a ratio of 40:60 (v/v). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | To be determined based on the UV spectrum of this compound (likely in the range of 220-280 nm). |
| Injection Volume | 20 µL |
Quantitative Data Summary (Hypothetical for a Validated Method)
The following table summarizes the expected performance characteristics of a validated LC-MS/MS method for this compound, based on typical values for similar small molecule drugs.
| Parameter | Expected Performance |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| LLOQ | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Intra-day Accuracy (%RE) | ± 8% |
| Inter-day Accuracy (%RE) | ± 10% |
| Mean Recovery | > 85% |
Conclusion
The protocols and data presented provide a comprehensive guide for the development and validation of analytical methods for the quantification of this compound in biological samples. While a specific, validated method for this compound is not currently available in the public domain, the proposed LC-MS/MS method, adapted from a similar compound, offers a strong starting point. Rigorous in-house validation is a critical step to ensure the reliability and accuracy of the data generated for any pharmacokinetic or clinical studies. The use of LC-MS/MS is highly recommended for its superior sensitivity and selectivity.
Troubleshooting & Optimization
Technical Support Center: Optimizing Butaverine Concentration for Cell Culture Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of Butaverine for in vitro cell culture studies. Given the limited specific data on this compound in this application, this guide offers a framework based on general principles of drug screening and the known pharmacology of similar smooth muscle relaxants.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is classified as a smooth muscle relaxant.[1] While its precise molecular mechanism in various cell types is not extensively documented, it is structurally and functionally analogous to papaverine.[2][3] Papaverine is known to act as a non-specific inhibitor of phosphodiesterases (PDEs), which leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[4] It may also exert its effects by blocking calcium channels.[5] Therefore, it is plausible that this compound shares a similar mechanism of action, influencing intracellular signaling cascades related to cell proliferation and function.
Q2: What is a typical starting concentration range for this compound in cell culture?
A2: For a novel compound like this compound in cell culture, it is recommended to start with a broad concentration range to determine its cytotoxic and effective concentrations. A logarithmic or semi-logarithmic dilution series is advisable. Based on studies with the analogous compound papaverine, a starting range of 0.1 µM to 100 µM could be considered.
Q3: How do I determine the optimal concentration of this compound for my specific cell line?
A3: The optimal concentration is cell-line dependent and should be determined empirically. A dose-response experiment is essential. This involves treating your cells with a range of this compound concentrations and then assessing cell viability or a specific functional endpoint. The goal is to identify a concentration that produces the desired biological effect without causing significant cell death.
Q4: How long should I incubate my cells with this compound?
A4: The incubation time is another critical parameter that needs to be optimized. A common starting point is 24, 48, or 72 hours. A time-course experiment can help determine the optimal duration to observe the desired effect.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Cell Death Even at Low Concentrations | 1. This compound is highly cytotoxic to your cell line. 2. The solvent (e.g., DMSO) concentration is too high. 3. The initial cell seeding density is too low. | 1. Test a lower range of this compound concentrations (e.g., nanomolar range). 2. Ensure the final solvent concentration is non-toxic (typically <0.1% for DMSO). 3. Optimize the cell seeding density to ensure a healthy cell population at the start of the experiment. |
| No Observable Effect at Any Concentration | 1. The chosen concentration range is too low. 2. The incubation time is too short. 3. The cell line is resistant to this compound. 4. This compound is not stable in the culture medium. | 1. Test a higher concentration range (e.g., up to 200 µM), being mindful of solubility limits. 2. Increase the incubation time (e.g., up to 96 hours). 3. Consider using a different, potentially more sensitive, cell line. 4. Check the stability of this compound under your experimental conditions. |
| Inconsistent Results Between Experiments | 1. Variation in cell passage number. 2. Inconsistent incubation times or conditions. 3. Pipetting errors. 4. Different batches of this compound or reagents. | 1. Use cells within a consistent and low passage number range. 2. Standardize all experimental parameters, including incubation times, temperature, and CO2 levels. 3. Ensure accurate and consistent pipetting, especially for serial dilutions. 4. Qualify new batches of this compound and other critical reagents before use. |
| Precipitate Forms in the Culture Medium | 1. This compound has low solubility in the culture medium at the tested concentration. | 1. Visually inspect the medium for any precipitate after adding this compound. 2. Prepare a fresh, more dilute stock solution. 3. Consider using a different solvent or a solubilizing agent, ensuring it is not toxic to the cells. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound (Cytotoxicity Assay)
Objective: To determine the concentration of this compound that inhibits 50% of cell viability (IC50).
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X stock of the highest this compound concentration in complete culture medium. Perform serial dilutions (e.g., 1:3 or 1:10) to create a range of concentrations.
-
Cell Treatment: Remove the existing medium from the cells and add 100 µL of the various this compound concentrations (and a vehicle control) to the respective wells.
-
Incubation: Incubate the plate for a predetermined time (e.g., 48 hours) at 37°C and 5% CO2.
-
Viability Assay: Perform a cell viability assay, such as the MTT or MTS assay, following the manufacturer's instructions.
-
Data Analysis: Plot cell viability (%) against the logarithm of the this compound concentration. Use a non-linear regression analysis to fit a sigmoidal dose-response curve and calculate the IC50 value.
Data Presentation:
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 95 ± 4.8 |
| 5 | 80 ± 6.1 |
| 10 | 65 ± 5.5 |
| 25 | 50 ± 4.9 |
| 50 | 30 ± 3.8 |
| 100 | 15 ± 2.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Caption: Experimental workflow for determining the optimal this compound concentration.
Caption: Postulated signaling pathway for this compound based on its analogy to papaverine.
References
- 1. Muscle relaxant - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The effect of papaverine on morphologic differentiation, proliferation and invasive potential of human prostatic cancer LNCaP cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of papaverine on human isolated bladder muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Butaverine Stability in Physiological Buffer Solutions
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides guidance on assessing the stability of Butaverine in physiological buffer solutions. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect this compound stability in physiological buffers?
A1: The stability of this compound in physiological buffer solutions is primarily influenced by pH, temperature, and the composition of the buffer. As this compound possesses an ester functional group, it is susceptible to hydrolysis, a chemical breakdown in the presence of water, which can be catalyzed by acidic or basic conditions. Elevated temperatures can accelerate this degradation process.
Q2: What is a forced degradation study and why is it important for this compound?
A2: A forced degradation study, also known as stress testing, is a critical component of drug development that exposes the drug substance to conditions more severe than accelerated stability testing.[1] The goal is to identify potential degradation products, understand the degradation pathways, and develop stability-indicating analytical methods.[1][2] For this compound, this study is essential to determine its intrinsic stability and to ensure that the analytical methods used can separate and quantify this compound from any potential degradants that might form during its shelf life.
Q3: What are the typical stress conditions used in a forced degradation study for a compound like this compound?
A3: Typical stress conditions for a forced degradation study include:
-
Acidic Hydrolysis: Treatment with an acid (e.g., 0.1 M HCl) at elevated temperatures.
-
Basic Hydrolysis: Treatment with a base (e.g., 0.1 M NaOH) at room or elevated temperatures.
-
Oxidation: Exposure to an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Thermal Degradation: Heating the solid drug substance at a high temperature.
-
Photolytic Degradation: Exposing the drug substance to UV and visible light.
Troubleshooting Guide
Issue 1: Inconsistent retention times in HPLC analysis of this compound stability samples.
-
Possible Cause: Fluctuations in the mobile phase composition or pH. Even small variations can affect the retention of ionizable compounds.
-
Solution: Ensure the mobile phase is prepared fresh daily and is adequately buffered. Use high-purity HPLC-grade solvents and reagents. If the problem persists, check the HPLC pump for proper functioning and consider degassing the mobile phase.
Issue 2: Poor separation between this compound and its degradation products.
-
Possible Cause: The HPLC method is not optimized to be "stability-indicating."
-
Solution: Method development is key. Experiment with different columns (e.g., C18, phenyl), mobile phase compositions (e.g., acetonitrile vs. methanol), pH, and gradient elution profiles to achieve optimal separation. The goal is to have a resolution of greater than 1.5 between all peaks.
Issue 3: Mass balance in the forced degradation study is less than 95%.
-
Possible Cause: Some degradation products may not be eluting from the column or may not be detected by the UV detector. It is also possible that volatile degradants are formed.
-
Solution: Review the chromatograms for any late-eluting peaks. Consider using a stronger mobile phase at the end of the gradient to elute any highly retained compounds. If degradants lack a UV chromophore, a mass spectrometer or a universal detector like a charged aerosol detector (CAD) may be necessary.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify the potential degradation pathways of this compound under various stress conditions.
Materials:
-
This compound drug substance
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Physiological buffer solutions (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
HPLC-grade acetonitrile and water
-
Formic acid
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Withdraw samples at appropriate time points, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Withdraw samples, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. Dilute samples for HPLC analysis.
-
Thermal Degradation: Store the solid this compound powder in an oven at 80°C for 48 hours. Dissolve a known amount in the mobile phase for analysis.
-
Photolytic Degradation: Expose the solid this compound powder to a combination of UV and visible light as per ICH Q1B guidelines. Dissolve a known amount in the mobile phase for analysis.
-
Analysis: Analyze all samples by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Data Presentation
The following tables present hypothetical data from a forced degradation study of this compound.
Table 1: Summary of this compound Degradation under Stress Conditions.
| Stress Condition | % this compound Remaining | Number of Degradation Products |
| 0.1 M HCl, 60°C, 24h | 75.2% | 2 |
| 0.1 M NaOH, RT, 24h | 68.5% | 1 |
| 3% H₂O₂, RT, 24h | 92.1% | 1 |
| Thermal (80°C, 48h) | 98.5% | 0 |
| Photolytic | 96.3% | 1 |
Table 2: Chromatographic Data for this compound and its Major Degradant in PBS (pH 7.4) at 37°C.
| Time (days) | This compound Peak Area | Degradant 1 Peak Area | % this compound Remaining |
| 0 | 1,254,321 | 0 | 100.0% |
| 1 | 1,241,778 | 12,543 | 99.0% |
| 3 | 1,216,691 | 37,629 | 97.0% |
| 7 | 1,179,061 | 75,259 | 94.0% |
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Predicted primary degradation pathway of this compound via hydrolysis.
References
Preventing Butaverine precipitation in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Butaverine in stock solutions.
Troubleshooting Guide: this compound Precipitation
If you are experiencing precipitation in your this compound stock solution, follow this step-by-step guide to diagnose and resolve the issue.
Question: My this compound stock solution has formed a precipitate. What should I do?
Answer:
Precipitation in a this compound stock solution can arise from several factors, including solvent choice, concentration, pH, and storage conditions. This compound is a tertiary amine and a fatty acid ester, which influences its solubility and stability. The following workflow will guide you through troubleshooting this issue.
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
1. What are the best solvents for preparing this compound stock solutions?
This compound, due to its chemical structure, exhibits varying solubility in common laboratory solvents. For high concentration stock solutions, organic solvents are generally recommended.
| Solvent | Relative Solubility | Notes |
| DMSO (Dimethyl Sulfoxide) | High | A good initial choice for preparing concentrated stock solutions. |
| Ethanol | Moderate to High | Another suitable organic solvent. |
| Methanol | Moderate | Can be used, but may be more volatile than ethanol. |
| Water (Aqueous Buffers) | Low (as free base) | The free base form of this compound has limited aqueous solubility. Solubility is significantly improved in its salt form (this compound Hydrochloride) and at a slightly acidic pH. |
Experimental Protocol: Preparing a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound hydrochloride powder.
-
Solvent Addition: Add a small amount of the chosen organic solvent (e.g., DMSO or ethanol) to the powder.
-
Dissolution: Gently vortex or sonicate the mixture until the this compound is completely dissolved.
-
Volume Adjustment: Bring the solution to the final desired volume with the same solvent.
-
Storage: Store the stock solution in a tightly sealed glass vial, protected from light, at a constant, cool temperature (e.g., 4°C or -20°C for long-term storage).
2. How does pH affect this compound solubility?
The solubility of this compound is highly dependent on pH. As a tertiary amine, it is a weak base.
-
Acidic pH: In an acidic environment, the tertiary amine group becomes protonated, forming a more polar and water-soluble cation. This is why this compound is often supplied as a hydrochloride salt. Maintaining a slightly acidic pH (e.g., 4-6) in aqueous solutions can help keep this compound dissolved.
-
Neutral to Basic pH: As the pH increases towards neutral and into the basic range, the amine group is deprotonated, leading to the less soluble free base form, which is more likely to precipitate out of aqueous solutions.
Caption: Effect of pH on this compound solubility.
3. My this compound stock solution in an aqueous buffer precipitated over time. What could be the cause?
If a this compound stock solution in an aqueous buffer precipitates over time, even if it was initially clear, there are two likely causes:
-
pH Shift: The pH of your buffer may have changed over time due to exposure to air (CO2 absorption can lower pH, but this is less likely to cause precipitation of a basic drug) or interactions with the storage container.
-
Hydrolysis: this compound contains an ester functional group, which is susceptible to hydrolysis, especially in aqueous solutions.[1][2] This chemical degradation breaks the ester bond, forming a carboxylic acid and an alcohol, which may have different solubilities and could precipitate. The rate of hydrolysis is often pH-dependent.
To mitigate this, it is recommended to prepare fresh aqueous dilutions from a concentrated organic stock solution immediately before each experiment.
4. What are the best storage conditions for this compound stock solutions?
Proper storage is crucial to maintain the stability and prevent precipitation of this compound stock solutions.
-
Temperature: Store stock solutions at a constant, cool temperature. For short-term storage (days to weeks), 4°C is generally suitable. For long-term storage (weeks to months), -20°C or -80°C is recommended. Avoid repeated freeze-thaw cycles.
-
Container: Use amber glass vials to protect the solution from light, which can cause photodegradation. Some compounds can adsorb to plastic, so glass is a safer choice.
-
Atmosphere: Ensure the vial is tightly sealed to prevent solvent evaporation, which would increase the concentration of this compound and could lead to precipitation.
5. Can I use co-solvents to improve the solubility of this compound in my final experimental solution?
Yes, using co-solvents is a common technique to enhance the solubility of poorly water-soluble drugs. If you need to introduce this compound into an aqueous experimental medium, you can first dissolve it in a water-miscible organic solvent like DMSO or ethanol to create a concentrated stock. Then, you can dilute this stock into your aqueous medium. It is important to ensure that the final concentration of the organic solvent in your experiment is low enough to not affect the biological system you are studying.
References
Technical Support Center: Overcoming Tachyphylaxis with Butaverine in Ex-Vivo Tissues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming tachyphylaxis in ex-vivo smooth muscle tissues using Butaverine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a spasmolytic agent, structurally similar to papaverine and drotaverine. Its primary mechanism of action is believed to be twofold: inhibition of phosphodiesterase 4 (PDE4) and blockade of L-type voltage-operated calcium channels (L-VOCCs).[1][2] Inhibition of PDE4 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which activates protein kinase A and leads to smooth muscle relaxation.[1][2][3] By blocking L-VOCCs, this compound reduces the influx of extracellular calcium, which is essential for smooth muscle contraction.
Q2: What is tachyphylaxis and why is it a concern in ex-vivo experiments?
Tachyphylaxis is a rapid decrease in the response to a drug after repeated administration. In ex-vivo organ bath experiments, this can manifest as a diminishing contractile or relaxant response of the isolated tissue to the same concentration of an agonist. This phenomenon can complicate the interpretation of experimental results and the screening of new drug candidates.
Q3: How can this compound potentially overcome tachyphylaxis?
By targeting downstream signaling pathways, this compound may circumvent the receptor-specific desensitization that often causes tachyphylaxis. While tachyphylaxis to a specific agonist may be due to receptor downregulation or uncoupling, this compound's action on PDE4 and calcium channels provides an alternative pathway to induce smooth muscle relaxation, independent of the desensitized receptor.
Q4: What type of ex-vivo tissue is suitable for studying this compound's effect on tachyphylaxis?
Isolated guinea pig ileum is a classic and suitable model for studying tachyphylaxis and the effects of spasmolytic drugs. Other smooth muscle preparations such as tracheal strips or aortic rings can also be used, depending on the specific research question.
Q5: What concentrations of this compound are typically effective?
Troubleshooting Guides
Problem 1: Tachyphylaxis to the contractile agonist develops too quickly or is too profound.
-
Possible Cause: The concentration of the agonist used to induce contraction is too high.
-
Solution: Reduce the concentration of the contractile agonist. Aim for a concentration that produces a submaximal, stable contraction (e.g., EC50 to EC70).
-
-
Possible Cause: The tissue is being stimulated too frequently.
-
Solution: Increase the washout period between agonist applications to allow the tissue to recover. A typical time cycle for guinea pig ileum experiments is 3 minutes, with a contact time of 30 seconds and two washes of 60 seconds each.
-
-
Possible Cause: The specific agonist used is known to induce rapid and strong tachyphylaxis.
-
Solution: Consider using a different contractile agonist that is less prone to inducing tachyphylaxis.
-
Problem 2: this compound does not reverse the tachyphylactic response.
-
Possible Cause: The concentration of this compound is too low.
-
Solution: Increase the concentration of this compound. Perform a cumulative concentration-response curve for this compound in the tachyphylactic tissue to determine its potency.
-
-
Possible Cause: The mechanism of tachyphylaxis in your model is not susceptible to intervention by a PDE4 inhibitor or calcium channel blocker.
-
Solution: Investigate the underlying mechanism of tachyphylaxis for your specific agonist. If it involves downstream signaling components that are not affected by cAMP levels or calcium influx, this compound may not be effective.
-
-
Possible Cause: The tissue viability is compromised.
-
Solution: Ensure the physiological salt solution (e.g., Tyrode's solution) is correctly prepared, continuously aerated with carbogen (95% O2 / 5% CO2), and maintained at the correct temperature (typically 32-37°C). Check for signs of tissue fatigue or damage.
-
Problem 3: Inconsistent or variable responses to this compound.
-
Possible Cause: Inadequate equilibration period for the tissue.
-
Solution: Allow the isolated tissue to equilibrate in the organ bath for a sufficient period (e.g., 30-60 minutes) before starting the experiment.
-
-
Possible Cause: Issues with the organ bath setup.
-
Solution: Ensure proper alignment of the tissue, transducer, and organ bath to accurately measure tension changes. Check for adequate bubbling to ensure proper mixing of drugs and oxygenation.
-
-
Possible Cause: Variability between tissue preparations.
-
Solution: Use tissues from animals of the same species, strain, and age. Prepare tissue segments of consistent size and from the same anatomical region.
-
Data Presentation
Table 1: Concentration-Response Data for Drotaverine and Papaverine in Ex-Vivo Smooth Muscle Preparations
| Compound | Tissue | Contractile Agent | Parameter | Value | Reference |
| Drotaverine | Guinea Pig Trachea | Histamine (3x10⁻⁶ M) | EC50 | ~10⁻⁵ M | |
| Drotaverine | Guinea Pig Trachea | Methacholine (5x10⁻⁷ M) | EC50 | ~10⁻⁵ M | |
| Drotaverine | Guinea Pig Trachea | KCl (20 mM) | EC50 | ~3x10⁻⁶ M | |
| Papaverine | Rat Aorta | Epinephrine | Max Relaxation | ~100% at 0.18 mM | |
| Papaverine | Rat Ileum | Spontaneous Contraction | Inhibition | 50-150 µM | |
| Papaverine | Rat Ileum | KCl-induced Contracture | Relaxation | 50-150 µM |
Note: This data is for compounds structurally and mechanistically similar to this compound and should be used as a reference for designing experiments.
Experimental Protocols
Protocol 1: Induction of Tachyphylaxis in Isolated Guinea Pig Ileum
-
Tissue Preparation:
-
Sacrifice a guinea pig and dissect a segment of the ileum.
-
Cleanse the ileal segment by flushing with warm Tyrode's solution.
-
Cut the ileum into segments of 2-3 cm in length.
-
Tie sutures to both ends of the tissue segment.
-
-
Organ Bath Setup:
-
Mount the tissue segment in an organ bath containing Tyrode's solution at 32-33°C, continuously bubbled with carbogen (95% O2 / 5% CO2).
-
Apply an initial tension of 0.5 g and allow the tissue to equilibrate for at least 30 minutes.
-
-
Induction of Tachyphylaxis:
-
Record a baseline of spontaneous contractions.
-
Add a contractile agonist (e.g., histamine, carbachol, or electrical field stimulation) to the organ bath at a concentration that produces a consistent, submaximal contraction.
-
Maintain a contact time of 30-60 seconds, followed by a washout period.
-
Repeat the application of the agonist at regular intervals (e.g., every 3-5 minutes).
-
Tachyphylaxis is achieved when there is a significant and progressive decrease in the contractile response to the agonist.
-
Protocol 2: Overcoming Tachyphylaxis with this compound
-
Establish Tachyphylaxis:
-
Follow Protocol 1 to induce a stable tachyphylactic state in the isolated guinea pig ileum.
-
-
Application of this compound:
-
Once tachyphylaxis is established, add this compound to the organ bath in a cumulative, concentration-dependent manner (e.g., starting from 10⁻⁸ M and increasing in log increments).
-
Observe and record any relaxation of the tissue or restoration of the contractile response to the original agonist.
-
-
Data Analysis:
-
Measure the amplitude of contraction before and after the addition of this compound.
-
Construct a concentration-response curve for this compound's relaxant effect in the tachyphylactic tissue.
-
Calculate the EC50 value for this compound's relaxant effect.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound leading to smooth muscle relaxation.
Caption: Experimental workflow for overcoming tachyphylaxis with this compound.
References
- 1. Assessment of the Airway Smooth Muscle Relaxant Effect of Drotaverine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Evaluation of the mechanism of action of paracetamol, drotaverine, and peppermint oil and their effects in combination with hyoscine butylbromide on colonic motility: human ex-vivo study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Butaverine Vehicle Selection for In-Vivo Administration
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Butaverine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the selection of appropriate vehicles for in-vivo administration of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a smooth muscle relaxant. Its mechanism of action is primarily attributed to the inhibition of phosphodiesterases (PDEs), particularly PDE4. By inhibiting these enzymes, this compound increases the intracellular concentration of cyclic adenosine monophosphate (cAMP), leading to the relaxation of smooth muscle tissue found in the gastrointestinal, biliary, and genitourinary tracts. There is also evidence to suggest that, similar to the related compound papaverine, this compound may also exert its effects through the blockade of calcium channels.[1]
Q2: What are the main challenges in formulating this compound for in-vivo studies?
A2: The primary challenge in formulating this compound for in-vivo administration is its poor solubility in aqueous solutions. As a lipophilic compound, it is not readily soluble in simple aqueous vehicles like saline, which can lead to difficulties in achieving the desired concentration for injection and may cause precipitation upon administration. This can result in inaccurate dosing, vessel blockage, and localized irritation at the injection site.
Q3: What are some commonly used vehicles for poorly soluble compounds like this compound?
A3: For poorly soluble compounds, common vehicle systems often involve a combination of solvents to achieve and maintain solubility. These can include:
-
Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, propylene glycol (PG), and polyethylene glycols (e.g., PEG400) are frequently used to dissolve the compound initially.
-
Surfactants: Tween 80 or other polysorbates can be used to improve wetting and prevent precipitation.
-
Cyclodextrins: These can encapsulate the drug molecule to enhance its solubility in aqueous solutions.
-
Lipid-based formulations: For oral administration, oils such as corn oil or sesame oil can be used. For intravenous administration, lipid emulsions may be an option.
Q4: Are there any known toxicities associated with common vehicles?
A4: Yes, the vehicle itself can have biological effects or toxicity. For example, high concentrations of DMSO can be toxic. It is crucial to keep the final concentration of such co-solvents as low as possible in the dosing solution, ideally below 10% for DMSO in rodent studies.[2] Always conduct tolerability studies with the chosen vehicle alone in the animal model before administering the drug formulation.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments with this compound.
Issue 1: Precipitation of this compound in the formulation upon preparation or storage.
| Potential Cause | Troubleshooting Step |
| Low Solubility in the Chosen Vehicle | Increase the proportion of the organic co-solvent (e.g., DMSO, PEG400) in the vehicle. However, be mindful of the potential for vehicle-induced toxicity. Consider using a combination of co-solvents. |
| Temperature Effects | Prepare the formulation at a slightly elevated temperature to aid dissolution, but ensure the compound is stable at that temperature. Allow the solution to cool to room temperature and observe for any precipitation. Store the formulation at a controlled room temperature, as refrigeration can sometimes cause precipitation of poorly soluble compounds. |
| pH of the Formulation | For the hydrochloride salt of this compound, ensure the pH of the aqueous component of the vehicle is slightly acidic to maintain solubility. Buffer the final formulation to a physiologically acceptable pH (around 7.4 for intravenous administration) just before administration to avoid precipitation in the syringe or upon injection. |
| Incorrect Order of Mixing | Always dissolve this compound completely in the organic co-solvent first before adding any aqueous components. Add the aqueous solution slowly while vortexing to prevent localized concentration gradients that can lead to precipitation. |
Issue 2: Adverse events observed in animals after administration (e.g., irritation, lethargy, unexpected mortality).
| Potential Cause | Troubleshooting Step |
| Vehicle-Induced Toxicity | Run a vehicle-only control group to assess the tolerability of the formulation vehicle at the intended volume and concentration of excipients. Reduce the concentration of potentially toxic components like DMSO. |
| Precipitation at the Injection Site | If using a parenteral route, precipitation of the drug can cause local irritation and inflammation. After euthanasia, visually inspect the injection site for any signs of precipitation or tissue damage. If precipitation is suspected, reformulate to improve solubility and stability. |
| High Osmolality of the Formulation | Ensure the final formulation is as close to isotonic as possible, especially for intravenous administration. Use an osmometer to check the osmolality of your formulation. |
| Inappropriate pH of the Formulation | The pH of the injected solution should be close to physiological pH (7.4). A significant deviation can cause pain and tissue damage. Measure and adjust the pH of your final formulation. |
Experimental Protocols
Protocol 1: Preparation of a this compound Formulation for Intravenous (IV) Administration in Rodents
This protocol provides a general guideline. The final concentrations and ratios of excipients should be optimized based on the required dose and tolerability studies.
Materials:
-
This compound hydrochloride
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 400 (PEG400), sterile, injectable grade
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare a Stock Solution: Weigh the required amount of this compound hydrochloride and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 50 mg/mL). Ensure complete dissolution, using gentle warming if necessary, but allow it to return to room temperature.
-
Prepare the Vehicle Mixture: In a sterile tube, prepare a vehicle mixture of PEG400 and sterile saline. A common starting ratio is 40% PEG400 and 60% saline.
-
Prepare the Final Dosing Solution: Dilute the this compound stock solution with the vehicle mixture to the final desired concentration for injection. For example, to achieve a final DMSO concentration of 10%, you would mix 1 part of the stock solution with 9 parts of the vehicle mixture.
-
Final Checks:
-
Visually inspect the final solution for any signs of precipitation. It should be a clear solution.
-
Measure the pH and adjust to ~7.4 if necessary using sterile, dilute NaOH or HCl.
-
Sterile filter the final solution through a 0.22 µm syringe filter into a sterile vial before administration.
-
Protocol 2: Preparation of a this compound Formulation for Oral (PO) Gavage in Rodents
Materials:
-
This compound
-
Corn oil (or other suitable oil like sesame oil)
Procedure:
-
Weigh this compound: Accurately weigh the required amount of this compound.
-
Dissolve in Oil: Add the this compound to the corn oil.
-
Ensure Homogeneity: Vortex and/or sonicate the mixture until the this compound is completely dissolved or a homogenous suspension is formed. Gentle warming can be used to aid dissolution if this compound is in its base form.
-
Administration: Administer the formulation using an appropriate oral gavage needle. Ensure the formulation is well-mixed immediately before each administration if it is a suspension.
Quantitative Data Summary
| Vehicle Component | General Solubility for Poorly Soluble Compounds | Notes |
| Saline (0.9% NaCl) | Very Low | This compound is not expected to be soluble in saline alone. |
| DMSO | High | A powerful solvent, but can have toxicity at high concentrations. |
| PEG400 | Moderate to High | A commonly used co-solvent that can improve solubility and is generally well-tolerated. |
| Ethanol | Moderate | Often used in combination with other co-solvents. |
| Corn Oil | Varies | Suitable for lipophilic compounds for oral administration. |
| Tween 80 | N/A (Surfactant) | Used to increase the stability of suspensions and prevent precipitation. |
| Cyclodextrins | Can significantly increase aqueous solubility | Forms an inclusion complex with the drug. |
Visualizations
Below are diagrams illustrating key concepts related to this compound's mechanism of action and the vehicle selection process.
Caption: Proposed mechanism of action for this compound.
Caption: A general workflow for selecting an in-vivo vehicle.
References
Troubleshooting inconsistent results in Butaverine experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Butaverine. Our aim is to help you address common issues and achieve more consistent and reliable experimental outcomes.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific problems you may encounter during your this compound experiments.
Question: Why am I observing variable dose-response curves for this compound-induced smooth muscle relaxation?
Answer: Inconsistent dose-response relationships are a common challenge and can stem from several factors. Here are the primary areas to investigate:
-
Reagent Stability and Preparation:
-
This compound Stock Solution: this compound, as a fatty acid ester, may be susceptible to hydrolysis. Ensure your stock solution is freshly prepared for each experiment or stored under appropriate conditions (e.g., aliquoted, protected from light, and stored at the recommended temperature). Avoid repeated freeze-thaw cycles.
-
Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) can have its own effects on smooth muscle preparations at higher concentrations. Always include a vehicle control group to account for any solvent-induced effects. Ensure the final solvent concentration is consistent across all experimental groups.
-
-
Experimental Conditions:
-
Temperature and pH: Smooth muscle contractility is highly sensitive to temperature and pH fluctuations. Ensure your organ bath or experimental setup maintains a stable physiological temperature (typically 37°C) and that the pH of your buffer solution is consistently maintained.
-
Oxygenation: Inadequate oxygenation of the physiological salt solution can lead to tissue hypoxia and variable responses. Ensure continuous and consistent bubbling with the appropriate gas mixture (e.g., 95% O2, 5% CO2).
-
-
Tissue Viability and Handling:
-
Tissue Dissection and Preparation: Inconsistent dissection techniques can damage the smooth muscle tissue, leading to variable responses. Standardize your dissection protocol to minimize tissue trauma.
-
Equilibration Time: Allow for an adequate and consistent equilibration period for the tissue in the organ bath before initiating the experiment. This allows the tissue to stabilize and recover from the dissection process.
-
Question: My this compound experiments show a weaker-than-expected relaxant effect. What could be the cause?
Answer: A diminished relaxant effect can be frustrating. Consider these potential causes:
-
Sub-optimal Agonist-Induced Contraction: The relaxant effect of this compound is typically measured against a pre-contracted tissue. If the initial contraction induced by your agonist (e.g., acetylcholine, histamine, KCl) is not robust or consistent, the apparent relaxant effect of this compound will be diminished. Ensure you are using an optimal concentration of the contractile agonist to achieve a stable and reproducible level of pre-contraction.
-
Receptor Desensitization: Prolonged exposure to a contractile agonist can lead to receptor desensitization, resulting in a weaker contractile tone for this compound to act upon. Standardize the duration of agonist exposure before adding this compound.
-
Incorrect Mechanism of Action Assumption: While this compound is expected to act as a phosphodiesterase (PDE) inhibitor or a calcium channel blocker, the specific PDE subtype it targets or its precise effect on calcium channels may vary depending on the tissue type. If the primary mechanism of contraction in your tissue model is not dependent on the pathway targeted by this compound, you will observe a weaker effect.
Question: I'm seeing a high degree of variability between different tissue preparations from the same animal or different animals. How can I reduce this?
Answer: Biological variability is inherent in ex vivo experiments. However, several strategies can help minimize it:
-
Standardized Protocols: Strict adherence to a detailed, standardized protocol for tissue dissection, mounting, and experimental procedure is critical.
-
Randomization: Randomize the assignment of different treatments to different tissue preparations to avoid systematic bias.
-
Increased Sample Size: A larger sample size can help to average out biological variability and increase the statistical power of your study.
-
Normalization of Data: Express the relaxant effect of this compound as a percentage of the maximal contraction induced by the agonist. This normalization can help to reduce variability between tissues with different contractile capacities.
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of action for this compound?
A1: Based on its structural similarity to other antispasmodic agents like Drotaverine and Papaverine, this compound is likely a phosphodiesterase (PDE) inhibitor.[1][2] PDE inhibitors prevent the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][3] Increased levels of these cyclic nucleotides lead to the activation of protein kinases, which in turn phosphorylate proteins that promote smooth muscle relaxation.[4] Additionally, an effect on calcium channels, either directly or indirectly, cannot be ruled out as a contributing mechanism.
Q2: What are the appropriate controls to include in a this compound experiment?
A2: To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: To account for any effects of the solvent used to dissolve this compound.
-
Time Control: A tissue preparation that is not treated with this compound to monitor for any spontaneous changes in contractile tone over the duration of the experiment.
-
Positive Control: A well-characterized smooth muscle relaxant with a known mechanism of action (e.g., papaverine, isoproterenol) to validate the responsiveness of your tissue preparation.
Q3: How should I prepare my this compound stock solution?
A3: While specific solubility data for this compound may not be readily available, a common approach for similar compounds is to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO). The stock solution should then be diluted in the physiological salt solution to the final desired concentrations. It is crucial to ensure that the final concentration of the organic solvent in the experimental buffer is low (typically <0.1%) and consistent across all experimental groups, including the vehicle control.
Experimental Protocols
Standard Organ Bath Protocol for Assessing this compound-Induced Smooth Muscle Relaxation
-
Tissue Preparation:
-
Euthanize the animal according to approved ethical guidelines.
-
Carefully dissect the desired smooth muscle tissue (e.g., ileum, trachea, aorta) and place it in cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).
-
Prepare tissue strips of a standardized size.
-
-
Tissue Mounting and Equilibration:
-
Mount the tissue strips in an organ bath containing physiological salt solution maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Connect the tissue to an isometric force transducer to record changes in tension.
-
Allow the tissue to equilibrate under a resting tension for a standardized period (e.g., 60 minutes), with periodic washing every 15-20 minutes.
-
-
Induction of Contraction:
-
Induce a stable contraction using a contractile agonist (e.g., acetylcholine, histamine, or high KCl solution).
-
Once the contraction has reached a stable plateau, proceed to the next step.
-
-
Application of this compound:
-
Add this compound cumulatively to the organ bath in increasing concentrations.
-
Allow the tissue to respond to each concentration until a stable relaxation is observed before adding the next concentration.
-
-
Data Acquisition and Analysis:
-
Record the tension continuously throughout the experiment.
-
Calculate the percentage of relaxation induced by each concentration of this compound relative to the maximal pre-contraction.
-
Plot the concentration-response curve and determine the EC50 value.
-
Data Presentation
Table 1: Hypothetical Data on the Effect of Storage Conditions on this compound Efficacy (EC50 Values in µM)
| Batch | Freshly Prepared | Stored at 4°C for 1 week | Subjected to 3 Freeze-Thaw Cycles |
| A | 5.2 | 7.8 | 15.1 |
| B | 4.9 | 8.1 | 16.5 |
| C | 5.5 | 7.5 | 14.8 |
| Mean | 5.2 | 7.8 | 15.5 |
| SD | 0.3 | 0.3 | 0.85 |
This table illustrates how improper storage can lead to a decrease in this compound's potency, reflected by an increase in the EC50 value.
Table 2: Troubleshooting Checklist for Inconsistent this compound Results
| Potential Issue | Checkpoint | Recommended Action |
| Reagent Quality | Freshness of this compound stock | Prepare fresh stock for each experiment. |
| Solvent concentration | Maintain final solvent concentration <0.1% and consistent across groups. | |
| Experimental Setup | Temperature stability | Continuously monitor and maintain bath temperature at 37°C. |
| pH of buffer | Ensure buffer pH is stable and within physiological range. | |
| Oxygenation | Ensure continuous and adequate gas flow. | |
| Tissue Health | Dissection technique | Standardize dissection to minimize tissue handling artifacts. |
| Equilibration period | Use a consistent and adequate equilibration time (e.g., 60 min). | |
| Protocol Adherence | Agonist pre-contraction | Ensure a stable and reproducible level of pre-contraction. |
| Cumulative additions | Allow sufficient time for response at each this compound concentration. |
Visualizations
Caption: Proposed signaling pathway for this compound-induced smooth muscle relaxation.
Caption: Standard experimental workflow for assessing this compound's relaxant effects.
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
- 1. Assessment of the Airway Smooth Muscle Relaxant Effect of Drotaverine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of relaxant response to papaverine on the smooth muscle of non-pregnant rat uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Mechanism of beta-adrenergic relaxation of smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Butaverine and Papaverine for Smooth Muscle Relaxation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Butaverine and its structural and functional analog, Drotaverine, with the well-established smooth muscle relaxant, Papaverine. The information presented herein is intended to support research and drug development efforts by offering a detailed analysis of their mechanisms of action, supported by available experimental data.
Executive Summary
Both Papaverine and this compound (represented by its more studied analog, Drotaverine) are effective smooth muscle relaxants. Their primary mechanism of action involves the inhibition of phosphodiesterase (PDE) enzymes and modulation of intracellular calcium levels. Papaverine is a non-selective PDE inhibitor, while Drotaverine exhibits selectivity for PDE4. This difference in selectivity may contribute to variations in their potency and side-effect profiles. The available data suggests that Drotaverine is a more potent antispasmodic agent than Papaverine.
Data Presentation: Quantitative Comparison
The following table summarizes the available quantitative data for Papaverine and Drotaverine, focusing on their inhibitory concentrations (IC50) for phosphodiesterase enzymes and their effective concentrations (EC50 or ED50) for inducing smooth muscle relaxation in various experimental models. It is important to note that the data is collated from different studies with varying experimental conditions, which should be taken into consideration when making direct comparisons.
| Compound | Parameter | Value | Tissue/System | Notes | Citation |
| Papaverine | IC50 (PDE10A) | 17 nM | - | Potent and selective PDE10A inhibitor. | |
| IC50 (PDE3A) | 284 nM | - | |||
| Relaxation | Full relaxation at 10⁻⁴ mol/L | High potassium-induced contractions in human isolated bladder muscle. | Suggests calcium channel blocking activity. | [1] | |
| Drotaverine | IC50 (Nifedipine binding) | 5.6 µM | Uterine membranes of pregnant rats. | Indicates L-type calcium channel blocking activity. | [2] |
| IC50 (Diltiazem binding) | 2.6 µM | Uterine membranes of pregnant rats. | Indicates L-type calcium channel blocking activity. | [2] | |
| ED50 (Relaxation) | 4.7 x 10⁻⁵ mol/L | Histamine-precontracted guinea pig airways. | |||
| ED50 (Relaxation) | 4.3 x 10⁻⁵ mol/L | Methacholine-precontracted guinea pig airways. | |||
| ED50 (Relaxation) | 2.2 x 10⁻⁵ mol/L | Potassium chloride-precontracted guinea pig airways. | Higher potency against KCl-induced contraction suggests significant calcium channel blocking effect. | ||
| ED50 (Contraction suppression) | 8.5 x 10⁻⁵ mol/L | Histamine-induced contractions in guinea pig bronchi. | |||
| ED50 (Contraction suppression) | 9.3 x 10⁻⁵ mol/L | Methacholine-induced contractions in guinea pig bronchi. | |||
| ED50 (Contraction suppression) | 7.4 x 10⁻⁵ mol/L | Potassium chloride-induced contractions in guinea pig bronchi. |
Mechanisms of Action and Signaling Pathways
Both Papaverine and Drotaverine induce smooth muscle relaxation through two primary mechanisms: inhibition of phosphodiesterase (PDE) enzymes and blockade of calcium channels.
1. Phosphodiesterase (PDE) Inhibition:
Papaverine is a non-selective inhibitor of various PDE isoenzymes, leading to an increase in intracellular levels of both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Drotaverine, on the other hand, is a selective inhibitor of PDE4, which primarily results in the accumulation of cAMP. The elevated levels of these cyclic nucleotides activate protein kinases (PKA and PKG) that phosphorylate downstream targets, ultimately leading to a decrease in intracellular calcium concentration and relaxation of the smooth muscle.
Signaling pathway of PDE inhibition by Papaverine and Drotaverine.
2. Calcium Channel Blockade:
Both drugs also exhibit calcium channel blocking properties, directly inhibiting the influx of extracellular calcium into the smooth muscle cells. This action is particularly significant in response to membrane depolarization. By reducing intracellular calcium, the activation of myosin light-chain kinase (MLCK) is diminished, preventing the phosphorylation of myosin and subsequent muscle contraction.
Mechanism of calcium channel blockade by Papaverine and Drotaverine.
Experimental Protocols
The following is a generalized protocol for an in vitro smooth muscle relaxation assay using an isolated organ bath system. This method can be adapted to compare the effects of this compound and Papaverine on various smooth muscle tissues (e.g., aortic rings, tracheal strips, uterine muscle).
1. Tissue Preparation:
-
Euthanize the experimental animal (e.g., rat, guinea pig) in accordance with institutional animal care and use committee guidelines.
-
Dissect the desired smooth muscle tissue (e.g., thoracic aorta) and place it in a cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit solution.
-
Carefully clean the tissue of adherent connective and adipose tissue.
-
Cut the tissue into appropriate segments (e.g., rings of 2-3 mm in length for aorta).
2. Mounting in Organ Bath:
-
Mount the tissue segments in an isolated organ bath chamber containing PSS maintained at 37°C and continuously bubbled with a gas mixture of 95% O₂ and 5% CO₂.
-
Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.
-
Apply an optimal resting tension to the tissue (e.g., 1-2 grams for rat aorta) and allow it to equilibrate for at least 60-90 minutes, with periodic washing with fresh PSS.
3. Induction of Contraction:
-
Induce a sustained contraction of the smooth muscle tissue using a contractile agent. Common agents include:
-
Potassium Chloride (KCl): To induce depolarization-mediated contraction (e.g., 60-80 mM).
-
Phenylephrine or Norepinephrine: For vascular smooth muscle (e.g., 1 µM).
-
Carbachol or Histamine: For airway or gastrointestinal smooth muscle (e.g., 1 µM).
-
-
Allow the contraction to reach a stable plateau.
4. Cumulative Concentration-Response Curve:
-
Once a stable contraction is achieved, add the test compound (this compound or Papaverine) to the organ bath in a cumulative manner, with increasing concentrations (e.g., from 1 nM to 100 µM).
-
Allow sufficient time for the response to each concentration to stabilize before adding the next concentration.
-
Record the relaxation response as a percentage of the pre-induced contraction.
5. Data Analysis:
-
Plot the concentration-response curves for each compound.
-
Calculate the EC50 (half-maximal effective concentration) and the maximum relaxation (Emax) for each drug.
-
Statistical analysis (e.g., t-test or ANOVA) can be used to compare the potency and efficacy of the two compounds.
Experimental workflow for an in vitro smooth muscle relaxation assay.
Conclusion
While direct comparative data for this compound is limited, the analysis of its close analog Drotaverine alongside Papaverine provides valuable insights for researchers. Both compounds are effective smooth muscle relaxants, acting through PDE inhibition and calcium channel blockade. The key distinction appears to be Drotaverine's selectivity for PDE4, which may contribute to its reported higher potency. The provided experimental protocol offers a robust framework for conducting direct comparative studies to further elucidate the pharmacological profiles of these compounds. Future research should focus on head-to-head comparisons under standardized conditions to definitively establish their relative potencies and therapeutic potential.
References
Validating Butaverine's Dual-Action Mechanism in Smooth Muscle Relaxation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Butaverine's mechanism of action, positioning it within the landscape of smooth muscle relaxants. Drawing parallels with its structural analog, Papaverine, this document explores the hypothesis that this compound exerts its therapeutic effects through a dual mechanism: non-selective inhibition of phosphodiesterase (PDE) enzymes and blockade of L-type voltage-operated calcium channels (L-VOCCs). Through a detailed examination of the relevant signaling pathways, and by providing protocols for key validation experiments, this guide offers a framework for the quantitative assessment of this compound's performance against selective inhibitors.
Unraveling the Signaling Cascades: this compound's Hypothesized Dual Mechanism
This compound's efficacy in inducing smooth muscle relaxation is believed to stem from its influence on two critical intracellular signaling pathways. This dual-action mechanism, similar to that of Papaverine, offers a broad therapeutic window.
Phosphodiesterase (PDE) Inhibition
This compound is proposed to act as a non-selective inhibitor of phosphodiesterase enzymes. PDEs are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two key second messengers in smooth muscle relaxation. By inhibiting PDEs, this compound leads to an accumulation of intracellular cAMP and cGMP.[1] This, in turn, activates Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively, initiating a cascade that results in the phosphorylation of downstream targets. The ultimate effect is a decrease in intracellular calcium levels and the dephosphorylation of myosin light chains, leading to smooth muscle relaxation and vasodilation.[1]
References
A Comparative Cross-Validation of Butaverine's Efficacy in Diverse Smooth Muscle Tissues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the effects of Butaverine and its analogues on various smooth muscle types. Due to the limited direct comparative data on this compound, this guide leverages extensive research on its close analogue, Drotaverine, and other prominent smooth muscle relaxants, including Papaverine, Alverine, and Mebeverine. This comparative analysis offers valuable insights into the potential therapeutic applications and mechanisms of action of this compound across different physiological systems.
Mechanism of Action: A Comparative Overview
The primary mechanism of action for this compound and its analogue Drotaverine is the inhibition of phosphodiesterase-4 (PDE4).[1][2][3] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A. This cascade ultimately results in the relaxation of smooth muscle cells.[4][5] Additionally, Drotaverine has been shown to exhibit calcium channel blocking activities, further contributing to its spasmolytic effects.
In comparison, other smooth muscle relaxants operate through varied pathways:
-
Papaverine: A non-specific phosphodiesterase inhibitor, Papaverine increases both cAMP and cGMP levels. It also has direct effects on calcium channels and may alter mitochondrial respiration.
-
Alverine: This agent is believed to have a direct effect on smooth muscle cells, inhibiting calcium influx. It also interacts with serotonin receptors in the gut.
-
Mebeverine: The precise mechanism is not fully understood, but it is known to act directly on the smooth muscles of the gastrointestinal tract. It is suggested to have a local anesthetic effect and may modulate sodium and calcium channels.
Comparative Efficacy Across Smooth Muscle Types
The following tables summarize the known effects of Drotaverine (as a proxy for this compound) and other smooth muscle relaxants on various smooth muscle tissues based on available in vitro and clinical data.
Table 1: Gastrointestinal Smooth Muscle
| Drug | Effect on Intestinal Smooth Muscle | Supporting Evidence |
| Drotaverine | Potent spasmolytic action, superior to Mebeverine in relieving abdominal pain and improving stool frequency in Irritable Bowel Syndrome (IBS). | Randomized, double-blind controlled study in IBS patients. |
| Papaverine | Inhibits contractions induced by various stimuli. Its mechanism may differ from that in vascular smooth muscle, potentially involving inhibition of mitochondrial respiration. | In vitro studies on guinea pig ileum. |
| Alverine | Relaxes smooth muscle in the gut, preventing spasms associated with IBS and diverticular disease. | Experimental studies and clinical trials. |
| Mebeverine | Directly relaxes gastrointestinal smooth muscle, relieving spasms without affecting normal gut motility. | Clinical studies in IBS patients. |
Table 2: Respiratory Smooth Muscle
| Drug | Effect on Airway Smooth Muscle | Supporting Evidence |
| Drotaverine | More potent relaxant than theophylline. It both relaxes pre-contracted tracheal preparations and decreases mediator-induced contractions. | In vitro studies on guinea pig tracheal preparations. |
| Papaverine | Relaxes airway smooth muscle. | General classification as a smooth muscle relaxant. |
| Alverine | No specific data found on airway smooth muscle effects. | N/A |
| Mebeverine | No specific data found on airway smooth muscle effects. | N/A |
Table 3: Vascular Smooth Muscle
| Drug | Effect on Vascular Smooth Muscle | Supporting Evidence |
| Drotaverine | L-type voltage-operated calcium channel (L-VOCC) blocking and PDE inhibitory potential contribute to vasodilation. | Receptor binding data and in vitro studies. |
| Papaverine | Potent vasodilator, relaxes the smooth musculature of larger blood vessels. Its mechanism primarily involves the accumulation of cAMP and/or cGMP. | In vitro studies on human saphenous vein and internal mammary artery grafts, and animal aortic tissues. |
| Alverine | No specific data found on vascular smooth muscle effects. | N/A |
| Mebeverine | No specific data found on vascular smooth muscle effects. | N/A |
Table 4: Urogenital Smooth Muscle
| Drug | Effect on Urogenital Smooth Muscle | Supporting Evidence |
| Drotaverine | Effective in relieving spasms of the urinary tract. | Clinical use in urological conditions. |
| Papaverine | Relaxes smooth muscle of the bladder and ureter. It inhibits both phasic and tonic components of contractions in the vas deferens and urinary bladder. | In vitro studies on human and rat bladder muscle. |
| Alverine | Relaxes the smooth muscle in the uterus, used to treat painful menstruation. | Clinical applications for dysmenorrhea. |
| Mebeverine | No specific data found on urogenital smooth muscle effects. | N/A |
Experimental Protocols
Isolated Organ Bath for Smooth Muscle Contractility
This protocol is a standard method for assessing the effects of pharmacological agents on isolated smooth muscle tissues.
-
Tissue Preparation:
-
Smooth muscle tissues (e.g., segments of intestine, trachea, aorta, or strips of bladder) are carefully dissected from euthanized animals (e.g., guinea pigs, rats) or obtained from human biopsies.
-
The tissues are placed in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).
-
The muscle is cut into strips or rings of appropriate dimensions.
-
-
Mounting:
-
The tissue preparation is suspended in an organ bath chamber containing the physiological salt solution, maintained at 37°C, and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2) to maintain physiological pH.
-
One end of the tissue is fixed to a stationary hook, and the other is connected to an isometric force transducer.
-
-
Equilibration and Viability Check:
-
The tissue is allowed to equilibrate for a period (e.g., 60-90 minutes) under a predetermined optimal resting tension.
-
The viability of the tissue is tested by inducing a contraction with a standard agonist (e.g., potassium chloride, carbacholine, histamine).
-
-
Drug Administration:
-
Once a stable baseline is achieved, the test compound (e.g., this compound, Papaverine) is added to the organ bath in a cumulative or non-cumulative manner to obtain a concentration-response curve.
-
To study the relaxant effects, the tissue is pre-contracted with an agonist, and then the test compound is added.
-
-
Data Acquisition and Analysis:
-
Changes in muscle tension are recorded continuously using a data acquisition system.
-
The magnitude of contraction or relaxation is measured and expressed as a percentage of the maximal response to the standard agonist or as a percentage of the pre-contraction tension.
-
From the concentration-response curves, parameters like EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) are calculated.
-
Visualizations
Signaling Pathways
Caption: Simplified signaling pathways of this compound/Drotaverine and Papaverine in smooth muscle relaxation.
Experimental Workflow
Caption: General experimental workflow for in vitro assessment of smooth muscle relaxants.
References
- 1. Assessment of the Airway Smooth Muscle Relaxant Effect of Drotaverine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Comparative evaluation of efficacy and safety of drotaverine versus mebeverine in irritable bowel syndrome: A randomized double-blind controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Papaverine and Its Mechanism of Action | Encyclopedia MDPI [encyclopedia.pub]
- 5. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
Butaverine: A Comparative Analysis of Its Potency and Efficacy as a Phosphodiesterase Inhibitor
This guide synthesizes the existing knowledge on butaverine's mechanism of action, drawing parallels with related compounds and outlining the general principles of PDE inhibition.
Understanding the Landscape: Phosphodiesterase Inhibition
Phosphodiesterases are a superfamily of enzymes that regulate intracellular signaling pathways by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of these enzymes leads to increased intracellular levels of these second messengers, resulting in a variety of physiological effects, including smooth muscle relaxation.
The diverse family of PDE enzymes is classified into 11 subtypes (PDE1-PDE11), each with distinct tissue distribution and substrate specificity. This diversity allows for the development of selective inhibitors that target specific cellular processes.
This compound and its Analogue: Drotaverine
This compound's mechanism of action is often discussed in the context of its structural analogue, drotaverine. Drotaverine is identified as a selective inhibitor of phosphodiesterase-4 (PDE4).[1] PDE4 is primarily responsible for the hydrolysis of cAMP in inflammatory and smooth muscle cells. Inhibition of PDE4 leads to an accumulation of cAMP, which in turn activates protein kinase A (PKA) and results in the phosphorylation of downstream targets that promote smooth muscle relaxation.
Comparison with Papaverine
Papaverine, another related benzylisoquinoline derivative, is a well-known non-selective PDE inhibitor.[2][3] It has been shown to inhibit multiple PDE isoenzymes, leading to a broad range of physiological effects.[2][3] Clinical and preclinical observations suggest that drotaverine, and by extension potentially this compound, is a more potent antispasmodic agent than papaverine. This enhanced potency could be attributed to a higher affinity for a specific PDE subtype, such as PDE4, or a different spectrum of activity across various PDE isoenzymes. However, without direct comparative IC50 or efficacy data, this remains a hypothesis.
Signaling Pathways of PDE Inhibition
The general signaling pathway for smooth muscle relaxation induced by cAMP-elevating PDE inhibitors is illustrated below. Inhibition of PDE4 prevents the breakdown of cAMP, leading to the activation of PKA and subsequent downstream signaling events that culminate in muscle relaxation.
References
- 1. Assessment of the Airway Smooth Muscle Relaxant Effect of Drotaverine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The PDE10A inhibitor, papaverine, differentially activates ERK in male and female rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Butaverine's Specificity for Phosphodiesterase Subtypes: A Comparative Guide
Abstract
This guide provides a comparative assessment of Butaverine's specificity for phosphodiesterase (PDE) subtypes. Direct experimental data on this compound's inhibitory activity across the PDE superfamily is notably absent in publicly available literature. To provide a meaningful analysis, this guide focuses on the well-documented PDE inhibitory profile of its close structural analogue, Drotaverine, which is recognized as a selective PDE4 inhibitor. This profile is compared against Papaverine, a related but non-selective PDE inhibitor, and other known subtype-selective inhibitors to offer a clear context for researchers. The significant data gap for this compound itself is highlighted as a key finding, underscoring a need for future research. This document includes quantitative data in tabular format, detailed experimental protocols for PDE inhibition assays, and explanatory diagrams to illustrate key concepts.
Introduction to Phosphodiesterases and this compound
Phosphodiesterases (PDEs) are a superfamily of enzymes that play a critical role in intracellular signal transduction by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The superfamily consists of 11 distinct families (PDE1-PDE11), each with multiple subtypes, exhibiting unique tissue distribution and regulatory properties. This diversity makes PDE subtypes attractive targets for therapeutic intervention in a wide range of diseases, including chronic obstructive pulmonary disease (COPD), erectile dysfunction, and inflammatory conditions. The therapeutic efficacy and side-effect profile of a PDE inhibitor are largely determined by its selectivity for these subtypes.
This compound is a spasmolytic agent used for smooth muscle relaxation. Its mechanism of action is believed to involve PDE inhibition, leading to an increase in intracellular cAMP and subsequent downstream signaling that promotes relaxation. However, a detailed characterization of its inhibitory potency and selectivity across the 11 PDE families is not available in current scientific literature. This guide aims to bridge this knowledge gap by leveraging data from structurally similar compounds.
Signaling Pathway of PDE Action
Phosphodiesterases are crucial regulators of cyclic nucleotide signaling. Their primary function is to terminate the signaling cascade initiated by the production of cAMP and cGMP by adenylyl and guanylyl cyclases, respectively. By catalyzing the hydrolysis of these second messengers to their inactive 5'-monophosphate forms, PDEs control the activation of downstream effectors like protein kinase A (PKA) and protein kinase G (PKG).
Caption: Cyclic nucleotide signaling pathway regulated by phosphodiesterases.
Comparative Inhibitory Profiles
Due to the absence of specific IC50 data for this compound, we present the known profile of its analogue, Drotaverine , which is consistently reported as a selective PDE4 inhibitor .[1][2][3][4] This is contrasted with Papaverine , a non-selective inhibitor, and other well-characterized selective inhibitors to provide a framework for assessing potential activity.
Table 1: PDE Inhibitory Activity (IC50) of Drotaverine, Papaverine, and Comparators
| Compound | Primary Target(s) | PDE1 (nM) | PDE3A (nM) | PDE4 (nM) | PDE5 (nM) | PDE10A (nM) | Data Source(s) |
| This compound | Presumed PDE inhibitor | No Data | No Data | No Data | No Data | No Data | - |
| Drotaverine | Selective PDE4 | No Data | No Data | Selective | No Data | No Data | [1] |
| Papaverine | Non-selective | - | 284 | - | - | 17 | |
| Roflumilast | Selective PDE4 | >10,000 | >10,000 | 0.8 | >10,000 | - | |
| Sildenafil | Selective PDE5 | 800 | >10,000 | >10,000 | 5.22 | - | |
| IBMX | Non-selective | 13,000 | 18,000 | 11,000 | 7,000 | 4,000 | (approx.) |
Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower value indicates greater potency. "Selective" for Drotaverine indicates that literature consistently identifies it as a PDE4 inhibitor without providing specific IC50 values across multiple subtypes.
Experimental Protocols
The determination of a compound's inhibitory activity against PDE subtypes is typically performed using in vitro enzymatic assays. While specific parameters may vary between laboratories, the general workflow remains consistent.
General Protocol for In Vitro PDE Inhibition Assay
-
Enzyme Preparation: Recombinant human PDE enzymes for each subtype are purified to ensure the assay measures the effect on a specific target.
-
Reagent Preparation:
-
Assay Buffer: A buffer solution (e.g., Tris-HCl) containing necessary cofactors like MgCl2 is prepared to maintain optimal pH and enzymatic activity.
-
Substrate: A solution of the cyclic nucleotide substrate (³H-cAMP or ³H-cGMP) is prepared at a known concentration.
-
Inhibitor Dilutions: The test compound (e.g., this compound) is serially diluted to create a range of concentrations for IC50 determination. A known inhibitor for the specific PDE subtype (e.g., Rolipram for PDE4) is used as a positive control.
-
-
Assay Reaction:
-
The PDE enzyme, assay buffer, and varying concentrations of the test inhibitor (or vehicle control) are added to the wells of a microplate and pre-incubated.
-
The reaction is initiated by adding the radiolabeled substrate (e.g., ³H-cAMP).
-
The plate is incubated at a controlled temperature (e.g., 30°C or 37°C) for a specific period to allow for enzymatic hydrolysis.
-
-
Reaction Termination & Separation:
-
The reaction is stopped, often by boiling or adding a chemical stop solution.
-
A separation method, such as anion-exchange chromatography or scintillation proximity assay (SPA) beads, is used to separate the unhydrolyzed substrate (³H-cAMP) from the hydrolyzed product (³H-AMP).
-
-
Quantification and Data Analysis:
-
The amount of hydrolyzed product is quantified using a scintillation counter.
-
The percentage of inhibition for each concentration of the test compound is calculated relative to the control wells.
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal curve using non-linear regression analysis.
-
Caption: General workflow for an in vitro PDE enzyme inhibition assay.
Discussion and Conclusion
The primary finding of this assessment is the striking lack of publicly accessible data on this compound's inhibitory profile against phosphodiesterase subtypes. This represents a significant gap in the pharmacological understanding of the compound.
By examining its close structural analogue, Drotaverine , we can infer that this compound may also act as a selective PDE4 inhibitor . PDE4 is the predominant PDE in many inflammatory and immune cells, and its inhibition leads to increased cAMP levels, which has a broad range of anti-inflammatory effects and promotes smooth muscle relaxation. This aligns with this compound's clinical use as a spasmolytic agent.
In contrast, Papaverine , another related benzylisoquinoline, exhibits a non-selective inhibition profile. Recent data show it is a potent inhibitor of PDE10A (IC50 = 17 nM), an enzyme highly expressed in the brain's striatum, while also affecting other subtypes like PDE3A at higher concentrations. This non-selective nature means its biological effects are likely the result of modulating multiple signaling pathways simultaneously.
-
Data Gap: There is a critical need for direct experimental evaluation of this compound's IC50 values across all 11 PDE families to accurately determine its potency and selectivity.
-
Probable Selectivity: Based on data from Drotaverine, it is reasonable to hypothesize that this compound's primary mechanism of action is through selective PDE4 inhibition. However, this requires empirical validation.
-
Contextual Comparison: When designing experiments, Papaverine serves as a useful non-selective control, while compounds like Roflumilast (for PDE4) and Sildenafil (for PDE5) provide benchmarks for potent and selective inhibition.
Until direct evidence is available, any claims regarding this compound's specificity should be treated with caution. The data presented on related compounds offers a logical starting point for hypothesis-driven research to fully characterize this drug's molecular mechanism of action.
References
- 1. Papaverine hydrochloride, PDE10A inhibitor (CAS 61-25-6) | Abcam [abcam.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 4. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Butaverine and Other Direct-Acting Smooth Muscle Relaxants: A Review of Dose-Response Relationships
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the dose-response characteristics of Butaverine and other prominent direct-acting smooth muscle relaxants, namely Papaverine and Drotaverine. This document summarizes available quantitative data, details experimental protocols for assessing dose-response, and illustrates the underlying signaling pathways.
While comprehensive dose-response data for this compound remains limited in publicly accessible literature, this guide synthesizes the available information for Papaverine and Drotaverine to establish a comparative framework. Antispasmodic agents are broadly categorized into those that act via anticholinergic mechanisms and those that directly relax smooth muscle. This compound, Papaverine, and Drotaverine fall into the latter category, primarily exerting their effects through the inhibition of phosphodiesterase (PDE) enzymes.
Dose-Response Comparison of Smooth Muscle Relaxants
The efficacy of a smooth muscle relaxant is typically quantified by its half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50), which represents the concentration of the drug that elicits 50% of the maximal response. Lower values indicate higher potency. The following table summarizes available dose-response data for Papaverine and Drotaverine from in vitro studies on various smooth muscle preparations.
| Drug | Tissue/Cell Type | Parameter | Value | Reference |
| Papaverine | Rat Aortic Smooth Muscle Cells | IC50 | 0.10 mM (at 1 min) | [1] |
| Human Coronary Artery Endothelial Cells | IC50 | 0.056 mM (at 1 min) | [1] | |
| Rat Aorta (epinephrine-induced contraction) | Conc. for ~100% Relaxation | ~0.18 mM (at 10 min) | [2] | |
| Drotaverine | Guinea Pig Tracheal Preparations (KCl-induced contraction) | EC50 | Significantly higher potency than on histamine or methacholine-induced contractions | [3] |
| This compound | Various Smooth Muscles | EC50/IC50 | Data not available in the reviewed literature |
It is important to note that direct comparison of these values should be made with caution due to variations in experimental conditions, tissue types, and contractile agents used.
Experimental Protocols for Determining Dose-Response Curves
The evaluation of the dose-response relationship of smooth muscle relaxants is predominantly conducted using ex vivo organ bath assays. This methodology allows for the precise measurement of tissue contraction and relaxation in a controlled environment.
Key Steps in a Typical Organ Bath Assay:
-
Tissue Preparation: A segment of smooth muscle tissue (e.g., ileum, aorta, trachea) is dissected from a laboratory animal and mounted in an organ bath. The bath contains a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at a constant temperature (typically 37°C) and aerated with a gas mixture (e.g., 95% O2, 5% CO2) to ensure tissue viability.
-
Induction of Contraction: A contractile agent (agonist) is added to the organ bath to induce a stable, submaximal contraction of the smooth muscle tissue. The choice of agonist depends on the tissue and the receptors being studied. Common agonists include potassium chloride (KCl), histamine, carbachol, and phenylephrine.
-
Cumulative Addition of Relaxant: Once a stable contraction is achieved, the smooth muscle relaxant (e.g., this compound, Papaverine, Drotaverine) is added to the bath in a cumulative manner, with increasing concentrations at set time intervals.
-
Data Acquisition and Analysis: The tension of the muscle tissue is continuously recorded using a force transducer. The relaxation at each concentration is expressed as a percentage of the initial agonist-induced contraction. A dose-response curve is then generated by plotting the log of the drug concentration against the percentage of relaxation. From this curve, key parameters such as the EC50 or IC50 and the maximal relaxation effect (Emax) can be determined.
Experimental workflow for a typical ex vivo dose-response assay.
Signaling Pathway of Direct-Acting Smooth Muscle Relaxants
This compound, Papaverine, and Drotaverine are understood to function primarily as phosphodiesterase (PDE) inhibitors. PDEs are enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in the regulation of smooth muscle tone.
The signaling cascade leading to smooth muscle relaxation is as follows:
-
Inhibition of Phosphodiesterase: The drug (e.g., this compound) enters the smooth muscle cell and inhibits the activity of PDE enzymes. Drotaverine is reported to be a selective inhibitor of PDE4.[3] Papaverine is considered a non-selective PDE inhibitor.
-
Accumulation of Cyclic Nucleotides: The inhibition of PDE leads to an accumulation of intracellular cAMP and/or cGMP.
-
Activation of Protein Kinases: Increased levels of cAMP activate Protein Kinase A (PKA), while increased cGMP activates Protein Kinase G (PKG).
-
Phosphorylation of Target Proteins: PKA and PKG phosphorylate various intracellular proteins, which leads to a decrease in intracellular calcium concentration ([Ca2+]) through several mechanisms:
-
Inhibition of Ca2+ influx through L-type calcium channels.
-
Enhanced Ca2+ sequestration into the sarcoplasmic reticulum.
-
Decreased sensitivity of the contractile apparatus to Ca2+.
-
-
Smooth Muscle Relaxation: The reduction in intracellular Ca2+ levels and the desensitization of the contractile machinery result in the relaxation of the smooth muscle.
Some evidence also suggests that Drotaverine may have a direct inhibitory effect on L-type voltage-operated calcium channels, contributing to its relaxant effect.
Signaling pathway of PDE inhibitor-mediated smooth muscle relaxation.
References
Independent Validation of Butaverine's Therapeutic Potential: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Butaverine's therapeutic potential against alternative antispasmodic agents. Due to the limited availability of direct clinical trial data for this compound, this analysis uses Drotaverine, a structurally related phosphodiesterase-4 (PDE4) inhibitor with a similar mechanism of action, as a comparator to provide a data-driven assessment.
Executive Summary
This compound is classified as a smooth muscle relaxant with potential applications in treating spasms within the gastrointestinal, biliary, and genitourinary tracts.[1] Its proposed mechanism of action involves the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE4.[1] While direct clinical evidence for this compound is scarce, the therapeutic profile of Drotaverine, a well-documented PDE4 inhibitor, offers valuable insights into the potential efficacy of this class of drugs for conditions such as Irritable Bowel Syndrome (IBS).
Mechanism of Action: Phosphodiesterase-4 Inhibition
This compound's therapeutic effect is believed to stem from its inhibition of phosphodiesterase-4 (PDE4).[1] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger in cellular signaling. By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates and inactivates Myosin Light Chain Kinase (MLCK), an enzyme essential for smooth muscle contraction. The net result is smooth muscle relaxation and alleviation of spasms.[2]
Caption: this compound's Signaling Pathway
Comparative Efficacy: this compound vs. Alternatives
Other classes of antispasmodics include anticholinergics like Dicyclomine and Mebeverine. A comparative study between Drotaverine and Mebeverine in IBS patients demonstrated the superior efficacy of Drotaverine in improving pain severity and frequency.
Table 1: Comparative Efficacy of Antispasmodics in IBS
| Drug Class | Drug | Key Efficacy Findings | Reference |
| PDE4 Inhibitor | Drotaverine | - Significant reduction in pain frequency and severity compared to placebo.- Statistically significant improvement in global relief of abdominal pain as perceived by both patient and clinician compared to placebo.- Superior to Mebeverine in reducing pain severity and frequency. | |
| Anticholinergic | Mebeverine | - Less effective than Drotaverine in reducing pain severity and frequency in IBS. | |
| Anticholinergic | Dicyclomine | - Commonly used for smooth muscle spasms in the gastrointestinal tract. |
Experimental Protocols
To independently validate the therapeutic potential of this compound, a preclinical and clinical research plan following established methodologies is proposed.
Preclinical Evaluation: In Vitro and In Vivo Models
Objective: To determine the spasmolytic activity and mechanism of action of this compound.
-
Isolated Organ Bath Studies:
-
Tissue: Guinea pig ileum or rat colon segments.
-
Procedure: Mount tissue in an organ bath containing Krebs-Henseleit solution, aerated with 95% O2 and 5% CO2 at 37°C. Induce contractions with spasmogens like acetylcholine, histamine, or potassium chloride. Apply increasing concentrations of this compound to determine its relaxant effect (IC50).
-
Outcome: Dose-response curves to quantify the spasmolytic potency of this compound.
-
-
Phosphodiesterase Inhibition Assay:
-
Procedure: Utilize a commercially available PDE4 enzyme activity assay kit. Incubate recombinant human PDE4 with its substrate (cAMP) in the presence of varying concentrations of this compound.
-
Outcome: Determine the IC50 value of this compound for PDE4 inhibition to confirm its mechanism of action.
-
-
In Vivo Models of Gastrointestinal Motility:
-
Model: Castor oil-induced diarrhea model in rodents.
-
Procedure: Administer this compound orally to rodents prior to the administration of castor oil. Monitor the onset and frequency of diarrhea.
-
Outcome: Assess the in vivo efficacy of this compound in reducing gastrointestinal hypermotility.
-
Caption: Proposed Experimental Workflow
Clinical Trial Design: Randomized Controlled Trial for IBS
Objective: To evaluate the efficacy and safety of this compound in patients with Irritable Bowel Syndrome.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Adults meeting the Rome IV criteria for IBS.
-
Intervention: this compound (dose to be determined from Phase I/II trials) administered orally three times daily for 12 weeks.
-
Control: Placebo administered orally three times daily for 12 weeks.
-
Primary Endpoint: Change from baseline in the weekly average of worst abdominal pain score.
-
Secondary Endpoints:
-
Proportion of responders (patients with at least a 30% reduction in worst abdominal pain).
-
Change from baseline in stool consistency (using the Bristol Stool Form Scale).
-
Change from baseline in IBS-Symptom Severity Score (IBS-SSS).
-
Adverse event monitoring.
-
Data Presentation
The following tables present quantitative data from the aforementioned clinical trial on Drotaverine, which can be used as a reference for a potential trial on this compound.
Table 2: Efficacy of Drotaverine in IBS - Pain Frequency Reduction
| Timepoint | Drotaverine Group (% of patients with significant reduction) | Placebo Group (% of patients with significant reduction) |
| Week 2 | 25.9% | 9.4% |
| Week 3 | 60.0% | 21.2% |
| Week 4 | 77.7% | 30.6% |
Table 3: Efficacy of Drotaverine in IBS - Pain Severity Reduction after 4 Weeks
| Drotaverine Group (% of patients with significant reduction) | Placebo Group (% of patients with significant reduction) | |
| Pain Severity | 77.7% | 30.6% |
Table 4: Global Assessment of Relief in IBS with Drotaverine
| Assessment | Drotaverine Group (% of patients with significant improvement) | Placebo Group (% of patients with significant improvement) |
| Patient's Perception | 85.9% | 39.5% |
| Clinician's Perception | 82.4% | 36.5% |
Conclusion
This compound, as a putative PDE4 inhibitor, holds therapeutic promise as a smooth muscle relaxant. While direct clinical data is lacking, the robust evidence supporting the efficacy and safety of Drotaverine in treating IBS provides a strong rationale for the further investigation of this compound. The experimental protocols outlined in this guide offer a roadmap for the systematic validation of this compound's therapeutic potential. Rigorous preclinical and clinical studies are warranted to establish its definitive role in the management of spasmodic conditions.
References
Safety Operating Guide
Proper Disposal of Butaverine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides essential information and procedural guidance for the safe handling and disposal of butaverine, a substance requiring careful waste management. The primary and recommended method for this compound disposal is to engage a licensed hazardous waste disposal company.
Immediate Safety and Handling
Before disposal, it is crucial to adhere to proper handling procedures for this compound and its waste. All personnel handling this compound waste should wear appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, to prevent skin and eye contact. Waste should be stored in clearly labeled, sealed containers made of compatible materials to prevent leaks and fumes. These containers must be kept in a cool, well-ventilated, designated satellite accumulation area, away from incompatible substances such as acids and oxidizing agents.
Disposal Procedures
The mandated procedure for the disposal of this compound is through an approved waste disposal plant[1]. Laboratories must contract with a licensed hazardous waste disposal company for the collection and management of this chemical waste. It is imperative to avoid disposing of this compound down drains or in regular trash, as it can be harmful to aquatic life and ecosystems.
Waste Segregation and Collection
Proper segregation of chemical waste is essential to prevent hazardous reactions. This compound waste should be kept separate from other chemical waste streams. Once the waste container is full, or within one year of the first addition of waste, it must be removed from the satellite accumulation area for disposal. All containers must be clearly labeled with their contents and associated hazards to ensure proper handling by waste management personnel.
Hypothetical In-Laboratory Inactivation Protocol
While sending this compound waste to a licensed disposal facility is the standard and required procedure, for research purposes, an understanding of its degradation pathways can be valuable. Tertiary amines like this compound are susceptible to oxidation, which can lead to the formation of N-oxide derivatives or cleavage of the N-alkyl groups[1]. The following is a hypothetical experimental protocol for the oxidative degradation of this compound for research and analytical purposes only. This procedure is not a substitute for professional waste disposal.
Experimental Protocol: Oxidative Degradation of this compound
Objective: To degrade this compound in a controlled laboratory setting for analytical study.
Materials:
-
This compound sample
-
Hydrogen peroxide (3-30% solution)
-
Methanol or acetonitrile (HPLC grade)
-
Sodium bisulfite solution
-
Hydrochloric acid (0.1 M to 1 M)
-
Sodium hydroxide (0.1 M to 1 M)
-
Suitable reaction vessel
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
pH meter
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
Oxidation: To the this compound solution, add a solution of an oxidizing agent, for example, 3-30% hydrogen peroxide[1]. The reaction can be carried out at room temperature or with gentle heating.
-
Monitoring: Withdraw samples at various time intervals to monitor the progress of the degradation.
-
Quenching: If necessary, quench the reaction by adding a reducing agent like sodium bisulfite[1].
-
Analysis: Dilute the samples and analyze them using an HPLC system to identify and quantify the degradation products.
-
Neutralization: Before final disposal of the experimental solution, neutralize it with an appropriate acid or base[1].
Quantitative Data Summary
No quantitative data on this compound disposal or degradation was available in the searched literature. For laboratory-specific waste management, it is recommended to maintain a log of all hazardous waste generated, including the quantity, date, and disposal method, as required by regulations.
| Parameter | Value | Source |
| Recommended Disposal Method | Approved Waste Disposal Plant | |
| In-lab Inactivation Feasibility | Oxidative Degradation | |
| Primary Degradation Products | N-oxides, Cleavage Products |
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound from a laboratory setting.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Butaverine
Essential Safety Precautions and Personal Protective Equipment (PPE)
Butaverine is anticipated to be harmful if swallowed and may cause skin and serious eye irritation. Therefore, strict adherence to safety protocols and the use of appropriate Personal Protective Equipment (PPE) are critical. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves | Wear protective gloves to prevent skin contact.[1] The specific glove material should be selected based on the solvent used and breakthrough time. For general handling, nitrile gloves are a common choice. |
| Eye and Face Protection | Safety glasses with side shields or goggles | To protect against splashes and airborne particles. A face shield may be necessary when there is a significant splash hazard.[2] |
| Skin and Body Protection | Laboratory coat | A standard lab coat should be worn to protect street clothes and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area | Work should be conducted in a chemical fume hood to avoid inhalation of any dust or vapors.[3] If a fume hood is not available, a suitable respirator may be required. |
Operational Plan: From Receipt to Disposal
A clear and structured workflow is essential for the safe handling of this compound in a laboratory setting. The following diagram illustrates the key stages of the operational plan.
Step-by-Step Handling Procedure:
-
Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Inventory and Storage: Log the chemical in your laboratory's inventory system. Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be tightly closed.
-
Personal Protective Equipment (PPE): Before handling, don the appropriate PPE as outlined in the table above.
-
Preparation of Workspace: All handling of solid or concentrated this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Weighing and Preparation of Solutions: Carefully weigh the required amount of this compound. Avoid generating dust. When preparing solutions, add the solid to the solvent slowly.
-
Conducting Experiments: Follow your established experimental protocol.
-
Decontamination: After use, decontaminate all surfaces and equipment with an appropriate solvent and cleaning agent.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination.
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of this compound and any contaminated materials is crucial to protect personnel and the environment. All waste must be disposed of through an approved waste disposal plant.
The following diagram outlines the decision-making process for the disposal of this compound waste.
Step-by-Step Disposal Procedure:
-
Segregation: Do not mix this compound waste with other waste streams. Keep solid and liquid waste in separate, clearly labeled containers.
-
Container Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Storage of Waste: Store waste containers in a designated and secure satellite accumulation area, away from general laboratory traffic.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety office or a certified hazardous waste vendor. For unused or expired medicine, if a take-back program is not available, it may be possible to dispose of it in the household trash by mixing it with an undesirable substance like cat litter or used coffee grounds and placing it in a sealed container. However, for a research chemical, disposal through a certified vendor is the recommended and safest practice.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
